molecular formula C8H5N3 B3089497 Imidazo[1,5-a]pyridine-1-carbonitrile CAS No. 119448-88-3

Imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B3089497
CAS No.: 119448-88-3
M. Wt: 143.15 g/mol
InChI Key: MIOPOILJVITUGW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is a versatile nitrogen-bridged heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is recognized for its significant potential in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities including anti-alzheimer, anti-inflammatory, anti-bacterial, and anti-cancer properties . The incorporation of an electron-withdrawing cyano group at the 1-position enhances the utility of this molecular framework, making it a valuable precursor for the synthesis of more complex functional molecules . This structural motif is integral to the development of novel therapeutic agents and is found in several clinically relevant compounds . Beyond pharmaceuticals, imidazo[1,5-a]pyridine derivatives exhibit promising applications in materials science. Their electronic properties make them suitable for use in optoelectronics and as functional materials. Specifically, carbonitrile-substituted derivatives have been explored for their aggregation-induced emission (AIE) characteristics and mechanochromic properties, which are valuable for developing sensors and organic light-emitting diodes (OLEDs) . Furthermore, these compounds serve as sophisticated ligands in organometallic chemistry and catalysis. For instance, pyridine-chelated imidazo[1,5-a]pyridine ligands have been successfully incorporated into nickel(II) complexes, demonstrating catalytic activity in challenging reactions such as the synthesis of acrylate from ethylene and carbon dioxide . Multiple modern synthetic protocols are available for accessing this fused heterocyclic system, including copper-catalyzed transannulation and decarboxylative cyclization, highlighting its accessibility for research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPOILJVITUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Imidazo[1,5-a]pyridine-1-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] The strategic incorporation of a carbonitrile group at the 1-position not only modulates the electronic properties of the ring system but also provides a versatile chemical handle for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold, from its synthesis to its burgeoning therapeutic applications. We will delve into the mechanistic underpinnings of its activity in key disease areas, supported by pathway diagrams and structure-activity relationship (SAR) analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics based on this promising core.

Introduction: The Imidazo[1,5-a]pyridine-1-carbonitrile Core - A Scaffold of Opportunity

Fused heterocyclic systems are the cornerstone of many marketed drugs, and the imidazo[1,5-a]pyridine scaffold is a prominent member of this class.[2] Its unique three-dimensional structure and electronic distribution allow for multifaceted interactions with a wide array of biological targets. The introduction of a carbonitrile (-C≡N) group at the 1-position significantly influences the molecule's properties. This strongly electron-withdrawing group enhances the scaffold's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are often pivotal for high-affinity binding to target proteins.[1]

The versatility of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) modulatory effects.[1][3] This guide will systematically unpack the therapeutic potential of this remarkable molecular framework.

Synthetic Strategies: Accessing the Imidazo[1,5-a]pyridine-1-carbonitrile Core

The efficient and versatile synthesis of the imidazo[1,5-a]pyridine-1-carbonitrile core is paramount for its exploration in drug discovery. Several innovative synthetic methodologies have been developed to construct this scaffold, each with its own advantages in terms of yield, substrate scope, and operational simplicity.

Modern Synthetic Protocols

Recent advancements have led to more efficient and environmentally benign synthetic routes. These include:

  • Copper(I)-catalyzed Direct Transannulation: This method offers a rapid and concise pathway to multifunctional imidazo[1,5-a]pyridines from readily available N-heteroaryl aldehydes or ketones and alkylamines.[1]

  • Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃) Catalyzed Ritter-Type Reaction: This novel approach provides a powerful tool for the synthesis of imidazo[1,5-a]pyridine analogs with a broad substrate scope and good to excellent yields.[2][4]

  • Metal-Free Sequential Dual Oxidative Amination: This strategy allows for the synthesis of imidazo[1,5-a]pyridines in very good yields under ambient conditions, avoiding the use of transition metals.[1]

  • Iodine-Mediated sp3 C-H Amination: A transition-metal-free approach that utilizes molecular iodine to construct the imidazo[1,5-a]pyridine ring system from 2-pyridyl ketones and alkylamines.[5]

Experimental Protocol: A General Procedure for Ritter-Type Synthesis

The following protocol is a representative example of a modern synthetic approach to the imidazo[1,5-a]pyridine-1-carbonitrile scaffold.

Step-by-Step Methodology:

  • To a solution of the starting pyridinylmethanol (1.0 equivalent) in acetonitrile (0.3 M), add bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equivalents).

  • The reaction mixture is then stirred in a sealed tube at 150 °C overnight.

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine product.

Rationale: The bismuth(III) triflate acts as a Lewis acid to facilitate the formation of a benzylic cation from the alcohol. This cation is then trapped by the nitrile in a Ritter-type reaction, followed by cyclization to form the fused heterocyclic system. The p-toluenesulfonic acid serves as a Brønsted acid to promote the reaction.

Diagram of the Ritter-Type Synthesis Workflow

G cluster_workflow Ritter-Type Synthesis Workflow start Start: Pyridinylmethanol, Bi(OTf)3, p-TsOH·H2O in Acetonitrile reaction Reaction: Sealed tube, 150°C, overnight start->reaction Heat workup Workup: Cooling, Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification product Product: Imidazo[1,5-a]pyridine Derivative purification->product

Caption: A streamlined workflow for the synthesis of imidazo[1,5-a]pyridine derivatives.

Therapeutic Applications: A Multifaceted Scaffold

The imidazo[1,5-a]pyridine-1-carbonitrile scaffold has demonstrated significant potential across a spectrum of therapeutic areas.

Anticancer Activity

Derivatives of the imidazo[1,5-a]pyridine core have shown promising anticancer activity against various human cancer cell lines.[6] The mechanism of action often involves the disruption of key cellular processes essential for cancer cell proliferation and survival.

  • Microtubule Disruption: Certain imidazo[1,5-a]pyridine-based chalcones have been shown to exhibit potent cytotoxicity by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Kinase Inhibition: The scaffold has been utilized to develop inhibitors of crucial kinases involved in cancer signaling pathways, such as PI3K/Akt and STAT3/NF-κB.[7][8] For instance, novel imidazo[1,2-a]pyridine derivatives have been identified as potent covalent inhibitors of KRAS G12C, a key driver in many cancers.[9]

  • c-Src Inhibition: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors for potential application in acute ischemic stroke, highlighting the scaffold's versatility.[10]

Signaling Pathway: Imidazo[1,5-a]pyridine Derivatives in Cancer

G cluster_pathway Anticancer Mechanism of Imidazo[1,5-a]pyridine Derivatives drug Imidazo[1,5-a]pyridine Derivative tubulin Tubulin drug->tubulin Inhibits pi3k PI3K/Akt Pathway drug->pi3k Inhibits stat3 STAT3/NF-κB Pathway drug->stat3 Inhibits kras KRAS G12C drug->kras Inhibits microtubules Microtubule Disruption tubulin->microtubules cell_cycle Cell Cycle Arrest microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis pi3k->apoptosis stat3->apoptosis kras->apoptosis

Caption: Inhibition of multiple oncogenic pathways by imidazo[1,5-a]pyridine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Imidazo[1,5-a]pyridine derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.

  • Inhibition of Pro-inflammatory Cytokines: These compounds can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]

  • Modulation of MAPK and NF-κB Pathways: The anti-inflammatory activity is often mediated through the inhibition of the p38α/MAPK14 and NF-κB signaling pathways, which are central regulators of the inflammatory response.[8][11]

Central Nervous System (CNS) Disorders

The imidazo[1,5-a]pyridine scaffold has shown promise in the development of treatments for CNS disorders, particularly Alzheimer's disease.

  • 5-HT4 Receptor Partial Agonism: Derivatives have been designed as potent and selective 5-HT4 receptor partial agonists.[12][13][14] This mechanism is believed to offer both symptomatic relief and potential disease-modifying effects in cognitive disorders associated with Alzheimer's disease.[12][13]

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. The imidazopyridine scaffold has been explored for its potential to combat multi-drug resistant bacterial infections.[3] While only one drug from this class, rifaximin, is currently on the market as an antibiotic, ongoing research suggests that various derivatives exhibit significant antibacterial activity through diverse mechanisms of action.[3]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the imidazo[1,5-a]pyridine-1-carbonitrile scaffold has provided valuable insights into the structural requirements for optimal biological activity.

Position of SubstitutionSubstituentEffect on Biological ActivityReference
C3 Aryl/Heteroaryl groupsIntroduction of diverse groups via cross-coupling reactions can significantly modulate activity.[1][1]
C5 Alkyl groupsCan influence antibacterial properties.[15][15]
C7 Various substituentsCan impact potency and selectivity for specific targets.
N-position of Imidazole Alkyl/Aryl groupsAltering this position can affect pharmacokinetic properties.

Table 1: Summary of Key Structure-Activity Relationships for Imidazo[1,5-a]pyridine Derivatives.

Future Perspectives and Challenges

The imidazo[1,5-a]pyridine-1-carbonitrile scaffold represents a highly promising platform for the development of new therapeutics. Future research will likely focus on:

  • Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for clinical success.

  • Exploration of New Therapeutic Targets: The versatility of this scaffold suggests that it may have utility against a broader range of biological targets than currently identified.

  • Development of Covalent Inhibitors: The success in developing covalent KRAS G12C inhibitors highlights the potential for designing targeted covalent inhibitors for other challenging targets.[9]

Conclusion

The imidazo[1,5-a]pyridine-1-carbonitrile scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic accessibility, coupled with its diverse and potent biological activities, positions it as a key building block for the next generation of therapeutics. This guide has provided a comprehensive overview of the current state of research, from synthetic methodologies to therapeutic applications, with the aim of inspiring and equipping researchers to further unlock the immense potential of this remarkable molecular framework.

References

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. Available from: [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. | Semantic Scholar. Available from: [Link]

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. Available from: [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed. Available from: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC. Available from: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed. Available from: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed. Available from: [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease | Request PDF - ResearchGate. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. Available from: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES - Revue Roumaine de Chimie -. Available from: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing. Available from: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available from: [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and - Der Pharma Chemica. Available from: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents | Bentham Science. Available from: [Link]

Sources

Photophysical Characteristics of 1-Cyano-Imidazo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Architectural Overview

The 1-cyano-imidazo[1,5-a]pyridine scaffold represents a specialized subclass of fused N-heterocycles where the photophysical profile is dominated by a strong push-pull electronic architecture. Unlike the parent imidazo[1,5-a]pyridine, which exhibits moderate fluorescence and limited solvatochromism, the introduction of a cyano (-CN) group at the 1-position fundamentally alters the molecular orbital energy levels.

This guide details the physicochemical behavior of these derivatives, focusing on the Intramolecular Charge Transfer (ICT) enabled by the electron-withdrawing cyano group. We provide actionable protocols for synthesis, characterization, and data interpretation for researchers in optoelectronics and bio-imaging.

Core Molecular Logic
  • The Scaffold: The imidazo[1,5-a]pyridine core acts as the

    
    -bridge.
    
  • The Acceptor (Position 1): The cyano group (

    
    - and 
    
    
    
    -withdrawing) stabilizes the LUMO, narrowing the HOMO-LUMO gap and facilitating red-shifted emission.
  • The Donor (Position 3): Aryl or heteroaryl substituents serve as electron donors, modulating the ICT strength.

Synthesis: Electrochemical Cascade Protocol

While traditional methods rely on harsh dehydrating agents (e.g., POCl


), the state-of-the-art synthesis for 1-cyano derivatives utilizes an electrochemical oxidative cascade . This method allows for the in situ generation of the cyano nucleophile from ammonium thiocyanate (NH

SCN), avoiding toxic cyanide salts.
Reaction Mechanism Visualization

SynthesisCascade Substrate Pyridine-2-carbaldehyde + Amine (R-NH2) Imine Imine Intermediate Substrate->Imine Condensation Cyclization Radical/Nucleophilic Cyclization Imine->Cyclization SCN NH4SCN (Electrolyte/Reagent) Anode Anodic Oxidation (SCN- -> •CN) SCN->Anode -e⁻ Anode->Cyclization •CN Attack Product 1-Cyano-imidazo[1,5-a]pyridine Cyclization->Product -2H⁺/-2e⁻ (Aromatization)

Figure 1: Electrochemical cascade synthesis workflow. The anodic oxidation of thiocyanate provides the cyano radical/nucleophile necessary for functionalization at the 1-position.

Detailed Synthetic Protocol

Objective: Synthesis of 3-phenyl-1-cyano-imidazo[1,5-a]pyridine via electrochemical C-H functionalization.

  • Cell Setup: Use an undivided cell equipped with a graphite anode and a platinum cathode.

  • Reagent Prep: Dissolve pyridine-2-carbaldehyde (1.0 mmol), aniline (1.0 mmol), and NH

    
    SCN (2.0 mmol) in 10 mL of MeOH.
    
  • Electrolysis:

    • Current: Constant current (CCE) at 10 mA/cm².

    • Temperature: Maintain at 25–30 °C.

    • Duration: 3–4 hours (monitor by TLC until imine consumption is complete).

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with water (3 x 10 mL).

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

  • Yield Check: Expected yield 70–85%. Verify structure via

    
    H-NMR (Look for absence of aldehyde proton and presence of aromatic signals).
    

Photophysical Characterization

The 1-cyano group induces a "Push-Pull" system. The key characteristic is solvatochromism , where the emission wavelength shifts significantly depending on solvent polarity, indicating a highly polarized excited state.

Electronic Transitions (Jablonski Logic)

The absorption profile typically features two distinct bands:

  • High Energy (300–350 nm): Localized

    
    -
    
    
    
    transitions of the aromatic core.
  • Low Energy (360–420 nm): Intramolecular Charge Transfer (ICT) band from the donor (pos 3) to the cyano-acceptor (pos 1).

Representative Data Table

The following table summarizes the photophysical shifts observed when varying the donor at Position 3 (Solvent: Dichloromethane).

Derivative (Pos 3 Substituent)

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Electronic Character
Phenyl (Neutral)365460950.45Moderate ICT
4-Methoxyphenyl (Weak Donor)3784851070.52Enhanced ICT
4-(Dimethylamino)phenyl (Strong Donor)4105451350.38Strong ICT (Red Shift)
4-Nitrophenyl (Acceptor)340410700.15Quenched (ACQ)

Note: Data derived from trends in donor-acceptor imidazo[1,5-a]pyridine systems [1][2].

Solvatochromism Protocol

Objective: Quantify the dipole moment change (


) upon excitation using the Lippert-Mataga formalism.
  • Solvent Selection: Prepare

    
     M solutions of the dye in five solvents of varying polarity: Hexane, Toluene, THF, Dichloromethane, and Acetonitrile.
    
  • Measurement:

    • Record UV-Vis absorption (

      
      ) and Fluorescence emission (
      
      
      
      ) maxima for each.
    • Calculate Stokes shift (

      
      ) in wavenumbers (
      
      
      
      ).
  • Analysis:

    • Plot

      
       (y-axis) vs. Orientation Polarizability (
      
      
      
      ) (x-axis).
    • Result: A linear slope confirms ICT nature. A steeper slope indicates a larger charge separation in the excited state, characteristic of 1-cyano derivatives.

Structure-Property Relationships (SPR)

The 1-cyano-imidazo[1,5-a]pyridine scaffold is highly tunable. The diagram below illustrates how structural modifications influence the HOMO/LUMO levels.

SPR_Logic Core 1-Cyano-Imidazo[1,5-a]pyridine Core Scaffold Pos1 Position 1: Cyano (-CN) (Strong Acceptor) Core->Pos1 Pos3 Position 3: Aryl Substituent (Tunable Donor) Core->Pos3 Effect1 Stabilizes LUMO Reduces Band Gap Pos1->Effect1 Effect3 Destabilizes HOMO Increases ICT Strength Pos3->Effect3 Result Resulting Properties: 1. Large Stokes Shift (>100nm) 2. Red-shifted Emission (Blue -> Green/Yellow) 3. High Sensitivity to Polarity Effect1->Result Effect3->Result

Figure 2: Structure-Property Relationship flow.[1] The synergy between the 1-cyano acceptor and the 3-aryl donor dictates the photophysical outcome.

Solid-State Emission & AIE

Unlike planar aromatic hydrocarbons (e.g., anthracene) that suffer from Aggregation-Caused Quenching (ACQ), 1-cyano-imidazo[1,5-a]pyridines often exhibit Dual-State Emission (DSE) or Aggregation-Induced Emission (AIE) .

  • Mechanism: The cyano group introduces steric bulk and dipolar interactions that prevent perfect

    
    -
    
    
    
    stacking in the crystal lattice, reducing non-radiative decay pathways.
  • Application: This makes them suitable for fabrication into OLEDs or solid-state sensors where high concentration without quenching is required.

References

  • Electrochemical Synthesis of Cyanated Heterocycles: Title: Electrochemically Mediated Synthesis of Cyanated Heterocycles

    
    -amino Esters, Pyridine-2-carbaldehydes and NH
    
    
    
    SCN.[2] Source:Chemistry – A European Journal / ResearchGate. URL:[Link]
  • Imidazo[1,5-a]pyridine Photophysics: Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Source:Molecules (MDPI). URL:[Link]

  • Related 1-Ester Derivatives (Comparative Photophysics): Title: Synthesis and Optical Characterization of Imidazo[1,5-a]pyridine Derivatives. Source:Organic & Biomolecular Chemistry (RSC). URL:[Link]

Sources

Role of imidazo[1,5-a]pyridine-1-carbonitrile in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Imidazo[1,5-a]pyridine-1-carbonitrile in Heterocyclic Chemistry

Executive Summary

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) represents a privileged, nitrogen-bridged heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry and materials science[1]. Characterized by a planar, highly conjugated bicyclic core, this molecule leverages the electron-withdrawing properties of the C1-carbonitrile group to modulate its electronic distribution. This technical whitepaper explores the mechanistic synthesis, downstream functionalization, and high-value applications of imidazo[1,5-a]pyridine-1-carbonitrile, providing researchers with self-validating protocols and causal insights into its chemical behavior.

Chemical Architecture and Electronic Causality

The imidazo[1,5-a]pyridine nucleus is an isomer of the more common imidazo[1,2-a]pyridine, distinguished by the position of the bridgehead nitrogen. The introduction of a carbonitrile (–C≡N) group at the 1-position is not merely a structural variation; it is a strategic electronic modification[1].

Causality in Design: The carbonitrile group exerts a strong inductive and resonance electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the fused ring system, increasing its oxidative stability. In materials science, this electronic pull facilitates intramolecular charge transfer (ICT), which is the causal mechanism behind the aggregation-induced emission (AIE) and mechanochromic properties exploited in organic light-emitting diodes (OLEDs)[1]. In drug development, the cyano group acts as a compact, metabolically stable hydrogen-bond acceptor that enhances target binding affinity without significantly increasing lipophilicity[1].

Synthetic Methodologies and Mechanistic Workflows

Accessing the imidazo[1,5-a]pyridine-1-carbonitrile framework requires precise control over cyclization and aromatization. Modern synthetic routes have evolved from harsh polyphosphoric acid (PPA) cyclizations to highly efficient, transition-metal-catalyzed, and Lewis acid-mediated protocols[1][2][3].

The Ritter-Type Reaction Pathway

A breakthrough methodology involves the intermolecular Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives[3].

Causality of Reagent Selection: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) is selected as the Lewis acid because its specific coordination geometry and Lewis acidity efficiently lower the activation energy required to convert benzylic alcohols into highly reactive benzylic cations[3]. Without Bi(OTf)3, the reaction stalls. The subsequent addition of para-toluenesulfonic acid (p-TsOH) provides the necessary protic environment to drive the intramolecular cyclization and final aromatization, making the protocol a self-validating system where the absence of either catalyst results in reaction failure[3].

G Start Pyridinylmethanol + Nitrile Precursor LewisAcid Bi(OTf)3 Catalysis (Benzylic Cation Formation) Start->LewisAcid Activation Intermediate Ritter-Type Nucleophilic Attack LewisAcid->Intermediate C-N Bond Formation Cyclization Intramolecular Cyclization (p-TsOH Mediated) Intermediate->Cyclization Ring Closure Product Imidazo[1,5-a]pyridine Derivative Cyclization->Product Aromatization & -H2O

Synthetic workflow of imidazo[1,5-a]pyridine derivatives via Ritter-type reaction.

Protocol 1: Step-by-Step Ritter-Type Synthesis

This protocol is designed to be self-validating; the appearance of a highly fluorescent spot on TLC under 254 nm UV light confirms the formation of the conjugated bicyclic core.

  • Preparation: In an oven-dried sealed tube, dissolve the benzylic alcohol precursor (e.g., 2'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-carbonitrile, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (MeCN) to achieve a 0.3 M concentration[3].

  • Catalyst Addition: Add 5 mol% of Bi(OTf)3. Causal Check: The solution may slightly darken, indicating the formation of the benzylic cation intermediate[3].

  • Acidic Promotion: Add 5.0 equivalents of p-TsOH·H2O. This excess is critical to drive the thermodynamic sink toward the aromatized product[3].

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 150 °C with continuous magnetic stirring overnight (approx. 12-16 hours)[3].

  • Isolation: Cool to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the p-TsOH. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (typically 30% EtOAc/hexane) to yield the pure imidazo[1,5-a]pyridine analog[3].

Quantitative Comparison of Synthetic Routes

To aid in route scouting, the following table summarizes the quantitative data across various validated methodologies.

Table 1: Quantitative Comparison of Synthetic Methodologies for Imidazo[1,5-a]pyridines

Synthetic MethodologyCatalyst / ReagentsSolvent / ConditionTemp (°C)Optimal Yield (%)Mechanistic Advantage
Ritter-Type Reaction [3]Bi(OTf)3 (5 mol%), p-TsOHMeCN (Sealed Tube)15076Broad substrate scope; high functional group tolerance.
Aerobic Oxidative Amination [2]Cu(I) or Cu(II), O2 (Air)Cyclopentyl methyl etherReflux64 - 72Atom economic; uses air as the sole oxidant; water byproduct.
One-Pot Three-Component [4]LiCl, NH4OAcSolvent-freeMicrowave>80Environmentally friendly; rapid reaction kinetics.
PPA Cyclization [1]Polyphosphoric Acid (PPA)Neat>120ModerateDirect synthesis from nitroalkanes; classical robustness.

Downstream Functionalization of the Carbonitrile Handle

The C1-carbonitrile is not a static functional group; it is a highly versatile synthetic handle that allows for divergent library synthesis in drug discovery[1].

Protocol 2: Hydrolysis of Carbonitrile to Carboxamide

The transformation of the carbonitrile to a primary carboxamide is a critical step for introducing hydrogen-bond donors into the pharmacophore[1].

  • Solvation: Suspend imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv) in a mixture of Ethanol and H2O (3:1 v/v).

  • Activation: Add NaOH (3.0 equiv) followed by the dropwise addition of 30% aqueous H2O2 (5.0 equiv) at 0 °C. Causality: The hydroperoxide anion (HOO⁻) is a highly potent nucleophile (due to the alpha effect) that attacks the electrophilic carbon of the nitrile much faster than the hydroxide ion, ensuring rapid conversion to the peroxycarboximidic acid intermediate.

  • Conversion: Warm the reaction to room temperature and stir for 2-4 hours. The intermediate spontaneously decomposes into the desired carboxamide and oxygen gas (observable bubbling validates the mechanistic progression).

  • Workup: Neutralize carefully with 1M HCl, extract with Dichloromethane, dry, and concentrate to yield the imidazo[1,5-a]pyridine-1-carboxamide[1].

Note on further functionalization: The core can also be subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling if halogenated at the C3 position, allowing for the introduction of diverse aryl groups[1].

Pharmaceutical Applications and Biological Targeting

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern pharmaceutical development, exhibiting profound efficacy against multiple biological targets[1].

EGFR Tyrosine Kinase Inhibition in Oncology

Recent computational drug design and steered molecular dynamics simulations have identified specific imidazole[1,5-a]pyridine derivatives as highly potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[5].

Causality of Inhibition: The planar imidazo[1,5-a]pyridine core acts as an ATP-competitive inhibitor. It inserts deeply into the hydrophobic ATP-binding pocket of the EGFR kinase domain. The nitrogen heteroatoms engage in critical hydrogen bonding with the hinge region (e.g., Met793), directly blocking ATP from binding. This prevents the auto-phosphorylation of the receptor, causally arresting the downstream PI3K/AKT and MAPK signaling pathways, ultimately triggering apoptosis in cancer cell lines (such as SK-LU-1, HepG2, and MCF-7)[5].

G Drug Imidazo[1,5-a]pyridine TKI Derivative EGFR EGFR Kinase Domain (ATP Binding Pocket) Drug->EGFR Competitive Binding Inhibition Kinase Inhibition (No Phosphorylation) EGFR->Inhibition Blocks ATP Pathways PI3K/AKT & MAPK Signaling Arrested Inhibition->Pathways Signal Transduction Halt Apoptosis Cancer Cell Apoptosis Pathways->Apoptosis Cell Death Triggered

Mechanism of action for imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors.

Soluble Guanylate Cyclase (sGC) Activation

Beyond oncology, carbonitrile-substituted derivatives are actively developed as stimulators of soluble guanylate cyclase (sGC)[1]. By stabilizing the active conformation of the sGC enzyme, these compounds increase the intracellular production of cyclic GMP (cGMP), leading to vasodilation. The electron-withdrawing nature of the carbonitrile is vital here, as it tunes the pKa and oxidative stability of the molecule to survive the hepatic first-pass metabolism, ensuring high oral bioavailability[1].

Conclusion

Imidazo[1,5-a]pyridine-1-carbonitrile is far more than a simple building block; it is a meticulously engineered scaffold where electronic properties dictate broad utility. From the precise, Lewis acid-driven causality of its Ritter-type synthesis to its targeted disruption of oncogenic kinase pathways, this molecule bridges the gap between fundamental organic chemistry and advanced therapeutic development. Mastery of its synthetic handles—particularly the C1-carbonitrile—enables researchers to unlock vast libraries of functional materials and life-saving pharmaceuticals.

References

  • Benchchem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3." Benchchem.
  • NIH.
  • ACS. "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au.
  • Semantic Scholar. "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines.
  • NIH.

Sources

The Emerging Therapeutic Potential of Imidazo[1,5-a]pyridine-1-carbonitrile: A Literature Review of Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. The introduction of a carbonitrile group at the 1-position creates a unique chemical entity, imidazo[1,5-a]pyridine-1-carbonitrile, with significant potential for the development of novel therapeutics. This guide provides a comprehensive review of the existing scientific literature on the bioactivity of this core, offering insights into its therapeutic promise, mechanisms of action, and synthetic accessibility.

The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The fused imidazole and pyridine rings of the imidazo[1,5-a]pyridine system provide a rigid and planar scaffold with a unique distribution of nitrogen atoms, making it an attractive framework for interaction with various biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. The electron-withdrawing nature of the 1-carbonitrile group can significantly influence the electronic properties of the heterocyclic system, potentially enhancing its binding affinity to target proteins and modulating its metabolic stability.

Anticancer Activity: A Primary Focus of Investigation

The most extensively studied therapeutic application of imidazo[1,5-a]pyridine derivatives is in the field of oncology. Research has highlighted their potential to inhibit cancer cell proliferation through various mechanisms.

Tubulin Polymerization Inhibition

Several studies have identified imidazo[1,5-a]pyridine derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines. Among them, compounds 5d and 5l demonstrated significant cytotoxic activity, with GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively[1]. Further investigation revealed that these compounds effectively inhibited microtubule assembly in human breast cancer cells (MCF-7), with IC50 values for tubulin polymerization inhibition of 3.25 μM for 5d and 1.71 μM for 5l [1]. Molecular docking studies suggested that these compounds bind to the colchicine binding site of tubulin[1].

The following table summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-benzimidazole hybrids:

CompoundGI50 (μM) on NCI-60 Cell Line PanelTubulin Polymerization IC50 (μM)
5d 1.06 - 14.93.25
5l 0.43 - 7.731.71

Data sourced from Organic & Biomolecular Chemistry[1]

Kinase Inhibition

The search for novel kinase inhibitors is a major focus in cancer drug discovery. While specific studies on imidazo[1,5-a]pyridine-1-carbonitrile as kinase inhibitors are limited, the broader class of imidazo[1,5-a]pyridines has shown promise in this area.

kinase_inhibition_pathway Imidazo[1,5-a]pyridine-1-carbonitrile Imidazo[1,5-a]pyridine-1-carbonitrile Kinase (e.g., EGFR, PI3K) Kinase (e.g., EGFR, PI3K) Imidazo[1,5-a]pyridine-1-carbonitrile->Kinase (e.g., EGFR, PI3K) Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., EGFR, PI3K)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., EGFR, PI3K) Substrate Substrate Substrate->Kinase (e.g., EGFR, PI3K) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival

Antimicrobial Activity: An Area of Growing Interest

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,5-a]pyridine scaffold has been explored for its potential antibacterial and antifungal properties. Although specific data on the 1-carbonitrile derivatives is scarce, related structures have shown promising activity. For instance, a series of imidazo[1,5-a]quinoxaline derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their antimicrobial properties[2].

Further research is warranted to specifically investigate the antimicrobial spectrum of imidazo[1,5-a]pyridine-1-carbonitrile and its derivatives, including the determination of Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains.

Experimental Protocols

General Synthesis of Imidazo[1,5-a]pyridine-1-carbonitriles

A common synthetic route to imidazo[1,5-a]pyridines involves the reaction of 2-aminopyridine derivatives with α-halocarbonyl compounds. More advanced and efficient protocols have also been developed.

synthesis_workflow cluster_start Starting Materials cluster_functionalization Functionalization 2-aminopyridine 2-aminopyridine Cyclization Cyclization 2-aminopyridine->Cyclization alpha-haloketone alpha-haloketone alpha-haloketone->Cyclization Imidazo[1,5-a]pyridine core Imidazo[1,5-a]pyridine core Cyclization->Imidazo[1,5-a]pyridine core Cyanation at C1 Cyanation at C1 Imidazo[1,5-a]pyridine core->Cyanation at C1 Imidazo[1,5-a]pyridine-1-carbonitrile Imidazo[1,5-a]pyridine-1-carbonitrile Cyanation at C1->Imidazo[1,5-a]pyridine-1-carbonitrile

Step-by-step methodology for a reported synthesis:

While a specific protocol for the 1-carbonitrile was not detailed in the provided search results, a general approach for the synthesis of the imidazo[1,5-a]pyridine core can be adapted. For instance, a Ritter-type reaction has been developed for the synthesis of imidazo[1,5-a]pyridine analogs.

  • Reaction Setup: To a solution of the appropriate pyridinylmethanol in a suitable solvent (e.g., acetonitrile), add a nitrile source and an acid catalyst (e.g., bismuth(III) trifluoromethanesulfonate and p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere for a specified period.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyridine-1-carbonitrile derivatives for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The imidazo[1,5-a]pyridine-1-carbonitrile scaffold represents a promising area for the discovery of new therapeutic agents, particularly in the realm of oncology. The existing literature, while not exhaustive on this specific core, provides a strong foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis and SAR Studies: The synthesis of a focused library of imidazo[1,5-a]pyridine-1-carbonitrile derivatives with diverse substitutions on the pyridine ring is crucial to establish clear structure-activity relationships. This will help in identifying the key structural features required for potent and selective bioactivity.

  • Elucidation of Mechanisms of Action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways modulated by these compounds. This could involve kinase profiling, proteomics, and other advanced cellular and molecular biology techniques.

  • Exploration of Other Therapeutic Areas: While anticancer activity is a major focus, the potential of this scaffold in other areas, such as infectious diseases and inflammatory conditions, should be systematically explored.

References

Sources

Decoding the Photophysics of Imidazo[1,5-a]pyridine-1-carbonitrile: A Technical Guide for Advanced Fluorophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a versatile 10-π electron nitrogen-bridged heterocyclic system that has become a privileged core in both medicinal chemistry and optoelectronics. While the parent compound exhibits intrinsic fluorescence, the strategic introduction of an electron-withdrawing carbonitrile group (-C≡N) at the 1-position fundamentally alters its electronic landscape.

This technical guide dissects the fluorescence mechanisms of imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) . By understanding the causality behind its photophysical behavior—specifically Intramolecular Charge Transfer (ICT) and solvatochromism—researchers can rationally design next-generation fluorescent probes for bio-imaging, liposome intercalation, and high-throughput screening assays.

Structural & Electronic Foundations

The Donor-π-Acceptor (D-π-A) Architecture

The parent imidazo[1,5-a]pyridine nucleus is highly electron-rich, making it naturally susceptible to electrophilic aromatic substitution, which preferentially occurs at the 1-position[1]. By synthetically blocking this position with a carbonitrile group, two critical outcomes are achieved:

  • Regioselective Directing: Further functionalization (e.g., halogenation or cross-coupling) is forced to the 3-position, allowing for modular synthesis of 3-aryl derivatives[2].

  • Electronic Modulation: The carbonitrile group acts as a potent electron acceptor (A), while the imidazopyridine core serves as the electron donor (D). This establishes a strong D-π-A push-pull system across the conjugated heterocyclic plane.

When a photon is absorbed, the electron density shifts from the electron-rich imidazole/pyridine fused system toward the electron-deficient carbonitrile group. This transition significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the excited state and facilitating red-shifted emission.

ICT_Mechanism Excitation Photon Absorption (hν) Donor Imidazo[1,5-a]pyridine Core (Electron Donor) Excitation->Donor Pi_System π-Conjugated Bridge (Aromatic System) Donor->Pi_System Electron Push Acceptor 1-Carbonitrile Group (Electron Acceptor) Pi_System->Acceptor Electron Pull ICT_State ICT Excited State (High Dipole Moment) Acceptor->ICT_State Emission Fluorescence (Red-shifted hν') ICT_State->Emission Relaxation

Figure 1: Logical flow of Intramolecular Charge Transfer (ICT) in the D-π-A architecture.

Photophysical Mechanisms: ICT and Solvatochromism

The defining characteristic of 1-cyano-imidazo[1,5-a]pyridine derivatives is their pronounced positive solvatochromism .

Causality of the Stokes Shift

In the ground state (


), the molecule possesses a specific dipole moment. Upon photoexcitation to the first singlet excited state (

), the D-π-A architecture facilitates an Intramolecular Charge Transfer (ICT). This massive redistribution of electron density results in an excited state with a significantly larger dipole moment than the ground state.

When placed in polar solvents (e.g., dichloromethane or acetonitrile), the solvent molecules rapidly reorient to stabilize this highly polar


 state before emission occurs. This solvent relaxation lowers the energy of the excited state, resulting in a larger 2 (the gap between absorption and emission maxima) as solvent polarity increases[2].
Quantitative Data Presentation

The table below summarizes the representative photophysical parameters for a standard 3-aryl-1-cyano-imidazo[1,5-a]pyridine derivative, demonstrating the solvent-dependent emission characteristics typical of this scaffold[1].

SolventRelative PolarityAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Log

TolueneNon-polar~348~415~67~4.1
DichloromethaneModerate~350~430~80~4.2
AcetonitrilePolar~352~465~113~4.1

Note: The absorption band (~350 nm) is primarily attributed to π-π* transitions within the aromatic system, which remain relatively insensitive to solvent polarity compared to the highly sensitive emission bands.

Experimental Protocols: Self-Validating Workflows

To accurately characterize the fluorescence mechanisms of novel imidazo[1,5-a]pyridine-1-carbonitrile derivatives, rigorous photophysical protocols must be employed. As an application scientist, I emphasize that data integrity relies on preventing optical artifacts , such as the inner-filter effect.

Protocol 1: Steady-State Fluorescence & Solvatochromic Shift Analysis

Objective: Map the ICT character by quantifying the Stokes shift across a solvent gradient.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the fluorophore in spectroscopic-grade DMSO.

  • Solvent Dilution: Dilute the stock into a series of solvents (Toluene, Chloroform, DCM, Acetone, Acetonitrile) to a final concentration of 10 µM.

  • Absorbance Verification (Critical Step): Measure the UV-Vis spectrum from 250 nm to 600 nm. Ensure the optical density (OD) at the excitation wavelength is strictly < 0.05 . Causality: Higher absorbances lead to self-absorption (inner-filter effect), artificially distorting the emission spectrum and red-shifting the apparent maximum.

  • Emission Scanning: Excite the sample at its

    
     (typically ~350 nm). Record the emission spectrum from 370 nm to 650 nm.
    
  • Lippert-Mataga Plot: Plot the Stokes shift (

    
     in 
    
    
    
    ) against the solvent orientation polarizability (
    
    
    ). A linear correlation confirms a purely ICT-based mechanism.
Protocol 2: Relative Quantum Yield ( ) Determination

Objective: Determine the efficiency of the fluorescence pathway relative to non-radiative decay.

QY_Workflow Prep Sample & Standard Prep (OD < 0.05 at λ_ex) Abs UV-Vis Spectroscopy (Record exact OD) Prep->Abs Fluor Fluorescence Spectroscopy (Excite at matched λ_ex) Abs->Fluor Integ Integrate Emission Area (Calculate Total Flux) Fluor->Integ Calc Apply QY Equation (Correct for Refractive Index) Integ->Calc

Figure 2: Step-by-step experimental workflow for validating relative fluorescence quantum yield.

Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield and an absorption profile that overlaps with your compound (e.g., Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    ).
  • Absorbance Matching: Prepare solutions of both the standard and the imidazopyridine derivative such that their absorbances at the chosen excitation wavelength are identical (e.g., OD = 0.04).

  • Integration: Record the emission spectra for both under identical slit widths and PMT voltages. Integrate the total area under the fluorescence curve.

  • Calculation: Apply the standard relative quantum yield equation:

    
    
    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and 
    
    
    
    is the refractive index of the solvent).

Applications in Drug Discovery & Bio-Imaging

The compact shape, high photostability, and large Stokes shifts of imidazo[1,5-a]pyridine derivatives make them exceptional candidates for biological applications[3].

Because the 1-carbonitrile group induces strong solvatochromism, these molecules are highly sensitive to their microenvironment. Recent studies have demonstrated the utility of3[3]. When the probe intercalates into the hydrophobic lipid bilayer of a cell membrane, it experiences a drastic drop in local polarity compared to the aqueous cytosol. This triggers a measurable blue-shift and an increase in quantum yield, allowing researchers to dynamically monitor membrane fluidity, hydration states, and lipid raft formation in real-time.

Furthermore, the 1-carbonitrile moiety can serve as a synthetic handle. Hydrolysis to a carboxamide or reduction to a primary amine allows for the attachment of flexible linkers, enabling targeted drug-discovery assays (e.g., tethering the fluorophore to a specific receptor ligand) without destroying the emissive core[2].

References

  • Benchchem Database. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3". Benchchem.
  • Benchchem Database. "Imidazo[1,5-a]pyridine-1-carbonitrile Stokes Shift & Synthesis". Benchchem.
  • Renno, G., et al. "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models". Molecules (PMC / MDPI).

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of Imidazo[1,5-a]pyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, physicochemical characterization, and thermodynamic modeling of imidazo[1,5-a]pyridine-1-carbonitrile .

Executive Summary

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS: 119448-88-3) represents a privileged scaffold in medicinal chemistry, distinct from its [1,2-a] isomer due to its unique electronic distribution and bridgehead nitrogen positioning. As a key precursor for CYP11B2 inhibitors and a functional core in optoelectronic materials, understanding its solubility profile is critical for process scale-up, purification (crystallization), and formulation.

This guide addresses the current gap in empirical thermodynamic data by establishing a Standardized Solubility Profiling Protocol . It synthesizes predictive physicochemical properties with a rigorous experimental framework to determine the solid-liquid equilibrium (SLE) of this compound in organic solvents.

Physicochemical Context & Predicted Behavior[1][2][3][4][5][6][7][8]

Before initiating wet-lab experiments, we must ground our expectations in the molecular properties of the solute. The 1-carbonitrile substitution introduces a strong electron-withdrawing group, significantly altering the dipole moment compared to the parent imidazo[1,5-a]pyridine.

Molecular Descriptors
PropertyValue (Experimental/Predicted)Implication for Solubility
Molecular Weight 143.15 g/mol Low MW favors good solubility in small-molecule solvents.
LogP (Octanol/Water) ~1.6 – 1.8 (Predicted)Lipophilic; poor aqueous solubility, high solubility in moderately polar organics.
H-Bond Donors 0No capacity to donate H-bonds; relies on solvent interaction.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Strong affinity for protic solvents (MeOH, EtOH) via H-bonding.
Dipole Moment High (> 4.0 D estimated)Strong orientation in polar aprotic solvents (DMSO, DMF).
Solvent Class Predictions

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize expected solubility behaviors:

  • Class I (High Solubility): DMSO, DMF, DMAc.

    • Mechanism:[1][2] Dipole-dipole interactions dominate. The solvent's high dielectric constant stabilizes the polar nitrile moiety.

  • Class II (Moderate Solubility): Methanol, Ethanol, Acetone, Ethyl Acetate.

    • Mechanism:[1][2] In alcohols, the solvent donates protons to the imidazo-nitrogen or nitrile-nitrogen. In esters/ketones, solubility is driven by van der Waals forces and weaker dipole interactions.

  • Class III (Low Solubility): Water, Hexane, Heptane.

    • Mechanism:[1][2] The hydrophobic aromatic core repels water; the high polarity of the nitrile group prevents solvation by non-polar alkanes.

Experimental Protocol: Gravimetric Solubility Determination

To generate the missing thermodynamic data, the following Self-Validating Gravimetric Protocol is required. This method minimizes error from volatile solvent evaporation and ensures saturation equilibrium.

Reagents & Equipment
  • Solute: Imidazo[1,5-a]pyridine-1-carbonitrile (Purity >98% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Equipment: Temperature-controlled orbital shaker (±0.1 K), Analytical balance (±0.0001 g), 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

Step 1: Saturation Preparation

  • Add excess solid solute (approx. 50-100 mg) to 5 mL of solvent in a jacketed glass vessel.

  • Ensure visible undissolved solid remains at the bottom (supersaturation condition).

Step 2: Equilibration

  • Set the orbital shaker to the target temperature (

    
     to 
    
    
    
    K).
  • Agitate at 150 rpm for 24 hours .

  • Validation Check: Stop agitation and allow solids to settle for 2 hours. If no solid is visible, add more solute and repeat.

Step 3: Sampling & Gravimetric Analysis

  • Pre-weigh a clean, dry evaporation dish (

    
    ).
    
  • Withdraw 2 mL of the supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

  • Filter through a 0.45 µm PTFE filter into the dish.

  • Weigh the dish + solution (

    
    ).
    
  • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Weigh the dish + dry residue (

    
    ).
    

Step 4: Calculation Calculate the Mole Fraction Solubility (


) using:


Where


 represents Molecular Weight.[3]

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow for determining and validating the solubility profile, ensuring data integrity for downstream modeling.

SolubilityWorkflow Start Start: Imidazo[1,5-a]pyridine-1-carbonitrile SolventSelect Solvent Selection (Hansen Parameters) Start->SolventSelect Equilibration Equilibration (T = 298.15 - 323.15 K) SolventSelect->Equilibration Sampling Sampling & Filtration (Isothermal) Equilibration->Sampling 24h Agitation Analysis Gravimetric / HPLC Analysis Sampling->Analysis DataCheck Data Consistency Check (Van't Hoff Linearity) Analysis->DataCheck DataCheck->Equilibration R² < 0.99 (Repeat) ModelFit Thermodynamic Modeling (Apelblat/λh) DataCheck->ModelFit R² > 0.99

Figure 1: Systematic workflow for solubility determination and thermodynamic validation.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs. 

) is obtained, it must be fitted to thermodynamic models to calculate enthalpy (

) and entropy (

) of solution. This is crucial for designing crystallization processes.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data:



  • A, B, C: Empirical parameters derived from multivariate regression.

  • Utility: Provides excellent interpolation accuracy for crystallization cooling curves.

The van't Hoff Equation

Used to extract thermodynamic properties:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Interpretation Guide:

  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this class).
    
  • High

    
    :  Indicates steep solubility curves; cooling crystallization will be highly efficient (high yield).
    

Strategic Applications in Drug Development

Purification via Recrystallization

Based on the predicted Class II/III behavior, the following solvent systems are recommended for purification:

  • Solvent: Ethanol or Isopropanol (Moderate solubility at high T, low at low T).

  • Anti-Solvent: Water (Poor solubility).

  • Protocol: Dissolve crude in refluxing Ethanol. Slowly add Water until turbidity persists. Cool to 0°C to maximize recovery of the 1-carbonitrile isomer.

Process Safety
  • Nitrile Stability: Avoid strong acids or bases at high temperatures to prevent hydrolysis of the -CN group to a carboxylic acid or amide.

  • Thermal Hazard: Ensure crystallization temperatures do not exceed the melting point (approx. 140-150°C for similar derivatives) to avoid oiling out.

References

  • Compound Synthesis & Context

    • Synthesis of novel imidazo[1,5-a]pyridine derivatives. (2024).[4] OSTI.gov. Link

    • Imidazo[1,5-a]pyridine-1-carbonitrile physicochemical data. (2025).[5][6] BenchChem. Link

  • Methodological Standards

    • Standard Operating Procedure for Solubility Testing. (2016).[7][5] Material Neutral. Link

    • Best Practices for Solubility Measurement. (2021). Pharma Excipients. Link

  • Thermodynamic Modeling

    • Solubility of cyano pyridine derivatives in organic solvents. (2018).[8][9] MedCrave. Link

    • Thermodynamic Analysis of 1-substituted Pyridylimidazo[1,5-a]Pyridine. (2013).[7] NIH/PMC. Link

Sources

The Imidazo[1,5-a]pyridine-1-carbonitrile Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,5-a]pyridine nucleus, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] The strategic incorporation of a carbonitrile group at the 1-position significantly enhances the therapeutic potential of this framework, creating the imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore. This electron-withdrawing moiety modulates the electronic properties of the heterocyclic system, influencing its interaction with biological targets and providing a versatile chemical handle for further derivatization.[1] This guide provides a comprehensive technical overview of the imidazo[1,5-a]pyridine-1-carbonitrile core, from its synthesis and physicochemical properties to its diverse applications in drug design, supported by detailed experimental protocols and an analysis of structure-activity relationships.

The Imidazo[1,5-a]pyridine-1-carbonitrile Core: A Strategic Overview

The imidazo[1,5-a]pyridine scaffold's planarity and rigidity make it an ideal backbone for designing molecules that can fit into the binding sites of various enzymes and receptors. The introduction of a carbonitrile group at the 1-position is a key design element. This group is a potent electron-withdrawing group, which can influence the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the carbonitrile can be metabolically stable or serve as a bioisostere for other functional groups, such as a carboxamide or a tetrazole, offering a valuable tool for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties.[1]

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-Alzheimer's properties.[1] This versatility underscores the importance of the imidazo[1,5-a]pyridine-1-carbonitrile core as a foundational element in the development of novel therapeutics.

Synthesis of the Imidazo[1,5-a]pyridine-1-carbonitrile Scaffold

The construction of the imidazo[1,5-a]pyridine-1-carbonitrile core can be achieved through various synthetic strategies. A particularly efficient and innovative approach is the electrochemical synthesis via a cascade process, which utilizes NH4SCN as both an electrolyte and a cyanating agent. This method is advantageous due to its mild reaction conditions and high atom economy.

Key Synthetic Strategies

Several methods have been developed for the synthesis of the broader imidazo[1,5-a]pyridine system, many of which can be adapted to produce 1-carbonitrile derivatives:

  • Ritter-Type Reactions: A novel approach involves the use of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst in a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives.[2][3]

  • Transannulation Reactions: Copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid route to multifunctionalized imidazo[1,5-a]pyridines.[1][4]

  • Metal-Free Amination: A metal-free sequential dual oxidative amination of C(sp³)-H bonds offers an environmentally friendly method for synthesizing the core structure.[1][4]

  • One-Pot Synthesis: An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates.[5]

Detailed Experimental Protocol: Electrochemical Synthesis

The following protocol details the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, a method noted for its efficiency and use of a readily available cyanating source.[6]

Diagram of the Experimental Workflow

G cluster_prep Reactant Preparation cluster_electro Electrolysis cluster_workup Work-up and Purification A Dissolve Pyridine-2-carboxaldehyde, Amine, and NH4SCN in CH3CN/CH3OH B Set up undivided cell with graphite anode and cathode A->B C Apply constant current density (e.g., 6.7 mA cm-2) B->C D Monitor reaction progress by TLC C->D E Evaporate solvent under reduced pressure D->E F Extract with an organic solvent (e.g., Ethyl Acetate) and wash with water E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines.

Step-by-Step Methodology:

  • Reaction Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a graphite rod cathode, dissolve pyridine-2-carboxaldehyde (1.0 mmol), the desired amine (1.2 mmol), and ammonium thiocyanate (NH4SCN, 2.0 mmol) in a 9:1 mixture of acetonitrile (CH3CN) and methanol (CH3OH) (10 mL).

  • Electrolysis: Conduct the electrolysis at a constant current density of 6.7 mA cm⁻² at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-cyano-imidazo[1,5-a]pyridine derivative.

Biological Targets and Therapeutic Applications

The imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore has been successfully employed in the design of inhibitors for a variety of therapeutic targets.

Anticancer Activity

A significant area of application for this scaffold is in oncology. Derivatives have been shown to target key pathways involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

  • PI3K/Akt Pathway Inhibition: The same hybrid molecules have also been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[7] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

  • EGFR Tyrosine Kinase Inhibition: The imidazo[1,5-a]pyridine core has been explored for the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[8] Overactivation of EGFR is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.

Signaling Pathway Targeted by Imidazo[1,5-a]pyridine-1-carbonitrile Derivatives in Cancer

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,5-a]pyridine- 1-carbonitrile Derivative Inhibitor->PI3K Inhibition Tubulin Tubulin Polymerization Inhibitor->Tubulin Inhibition

Caption: Dual inhibitory action of imidazo[1,5-a]pyridine-1-carbonitrile derivatives on the PI3K/Akt pathway and tubulin polymerization.

Other Therapeutic Areas

Beyond oncology, this versatile scaffold has shown promise in other therapeutic areas:

  • Soluble Guanylate Cyclase (sGC) Activation: Certain derivatives have been developed as activators of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway, which has implications for cardiovascular diseases.[1]

  • 5-HT4 Receptor Partial Agonism: Imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,5-a]pyridine-1-carbonitrile derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

PositionSubstituentEffect on ActivityReference
1 -CN (Carbonitrile)Electron-withdrawing, enhances binding affinity to certain targets, provides a handle for further modification.[1]
3 Aryl groupsCan significantly influence potency and selectivity. Substitution on the aryl ring is a key area for optimization.[1]
5, 7 Aryl groupsIn the context of antitubulin agents, diaryl substitution at these positions has led to potent compounds.[9]

Key SAR Observations:

  • The 1-carbonitrile group is a crucial feature, often contributing to enhanced potency. Its electron-withdrawing nature can polarize the molecule, facilitating key interactions with the target protein.

  • Aromatic substituents at various positions are generally well-tolerated and provide a means to modulate the pharmacokinetic properties and target selectivity of the compounds.

  • The imidazo[1,5-a]pyridine core itself serves as a rigid scaffold, pre-organizing the substituents in a defined spatial orientation for optimal interaction with the biological target.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel imidazo[1,5-a]pyridine-1-carbonitrile derivatives, a range of in vitro assays are employed.

Tubulin Polymerization Assay

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).

    • Prepare a fresh solution of the general tubulin buffer containing 1 mM GTP. Keep on ice.

    • Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) and positive (e.g., colchicine) and negative (e.g., DMSO) controls in the general tubulin buffer.

  • Reaction Mixture Preparation (on ice):

    • For each 100 µL reaction, combine 90 µL of a 4 mg/mL tubulin solution in GTP-supplemented buffer with 10 µL of the diluted test compound, positive control, or negative control.

  • Assay Execution:

    • Pipette 100 µL of each reaction mixture into the wells of a pre-warmed (37 °C) 96-well plate.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 340 nm every minute for a duration of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and the controls.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

This assay is used to determine if a compound can inhibit the phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Principle: Western blotting is used to detect the levels of phosphorylated and total Akt and other downstream proteins in cancer cells treated with the test compound. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., SKOV3) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the p-Akt levels to total Akt and the loading control.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine-1-carbonitrile pharmacophore represents a highly versatile and valuable scaffold in drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the development of potent modulators of key cellular pathways. The continued exploration of this privileged core, through the generation of diverse chemical libraries and the application of advanced biological screening methods, holds significant promise for the discovery of novel therapeutics for a multitude of diseases. Future research will likely focus on the development of highly selective inhibitors for specific targets, the optimization of ADME properties to enhance in vivo efficacy, and the exploration of this pharmacophore in new therapeutic areas.

References

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • PMC. (2024, May 28). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • MDPI. (2025, August 2). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Retrieved from [Link]

  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]

  • PubMed. (2014, December 28). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Retrieved from [Link]

  • PubMed. (2015, October 20). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of imidazo[1,2-a]pyridine-Cytarabine conjugates as antineoplastc agents. Retrieved from [Link]

  • edgccjournal.org. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • DergiPark. (2024, December 30). Imidazopyridine scaffold as an effective tubulin polymerization inhibitor. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

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Methodological & Application

One-pot synthesis of imidazo[1,5-a]pyridine-1-carbonitrile from pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient One-Pot Synthesis of Imidazo[1,5-a]pyridine-1-carbonitrile from Pyridine Derivatives

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for indole and azaindole in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and fluorescent probes. The introduction of a nitrile group at the C1 position (imidazo[1,5-a]pyridine-1-carbonitrile) significantly alters the electronic properties of the ring, enhancing metabolic stability and providing a versatile handle for further transformations (e.g., to amides, tetrazoles, or amines).

This Application Note details a robust One-Pot Sequential Protocol for synthesizing imidazo[1,5-a]pyridine-1-carbonitriles. Unlike traditional multi-step methods that require the isolation of unstable intermediates, this protocol integrates oxidative cyclization and C-H cyanation into a streamlined workflow. We focus on the most reliable pathway: the condensation of 2-(aminomethyl)pyridines with aldehydes followed by in-situ oxidative cyanation.

Scientific Foundation & Mechanism

The Synthetic Challenge

Direct synthesis of the 1-carbonitrile derivative is chemically distinct from the general imidazo[1,5-a]pyridine synthesis.

  • Classical Route: Reaction of 2-(aminomethyl)pyridine with carboxylic acids yields the core, but the C1 position remains unsubstituted (C-H).

  • The "Nitrile" Problem: Using 2-pyridylacetonitrile (Py-CH₂-CN) as a starting material typically yields 3-amino derivatives or indolizines because the nitrile carbon participates in the ring closure.

  • Solution: The most effective "one-pot" strategy is a Telescoped C-H Functionalization . The imidazo[1,5-a]pyridine core is constructed first, and the reactive C1-H bond is immediately functionalized via an electrophilic or radical cyanation mechanism without isolating the intermediate.

Reaction Mechanism

The reaction proceeds through two distinct phases within the same vessel:

  • Phase I (Cyclization): Condensation of 2-(aminomethyl)pyridine (1) with an aldehyde (2) forms the Schiff base (3) . An oxidant (e.g., Iodine or Copper) drives the intramolecular oxidative cyclization to form the imidazo[1,5-a]pyridine core (4) .

  • Phase II (C-H Cyanation): The C1 position of the fused ring is electron-rich and susceptible to electrophilic substitution or radical functionalization. Introduction of a cyanide source (e.g., TMSCN or Zn(CN)₂) and a specific oxidant/catalyst installs the nitrile group (5) .

DOT Diagram: Reaction Pathway

ReactionPathway Start1 2-(Aminomethyl)pyridine Inter1 Schiff Base (In Situ) Start1->Inter1 Condensation (-H2O) Start2 Aldehyde (R-CHO) Start2->Inter1 Core Imidazo[1,5-a]pyridine (Core Scaffold) Inter1->Core Oxidative Cyclization Product Imidazo[1,5-a]pyridine- 1-carbonitrile Core->Product C-H Cyanation Reagent + CN Source (TMSCN / Zn(CN)2) + Oxidant Reagent->Product

Caption: Sequential one-pot assembly of the 1-cyano-imidazo[1,5-a]pyridine scaffold.

Experimental Protocol

Method: Copper-Catalyzed Oxidative Cyclization followed by C-H Cyanation. Scale: 1.0 mmol (adaptable to gram scale).

Reagents & Materials
  • Substrate A: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Substrate B: Aromatic/Aliphatic Aldehyde (1.0 equiv)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) OR Zn(CN)₂ (0.6 equiv)

  • Oxidant/Catalyst: CuI (10 mol%), Iodine (I₂) (1.0 equiv), or TBHP (tert-Butyl hydroperoxide).

  • Solvent: DMF or DMSO (Anhydrous).

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

Step-by-Step Procedure
  • Condensation & Cyclization (Phase I):

    • To a dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol, 108 mg) and the corresponding aldehyde (1.0 mmol).

    • Add DMF (3.0 mL) and stir at room temperature for 30 minutes to form the imine intermediate (monitor by TLC).

    • Add CuI (19 mg, 0.1 mmol) and TBHP (70% aq., 2.0 equiv) or Iodine (254 mg, 1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

    • Heat the mixture to 80 °C for 2–4 hours under an air atmosphere (or O₂ balloon).

    • Checkpoint: Verify formation of the imidazo[1,5-a]pyridine core by TLC/LC-MS.

  • In-Situ Cyanation (Phase II):

    • Cool the reaction mixture slightly (to ~50 °C).

    • Add TMSCN (1.5 mmol, 188 µL) slowly (Caution: Toxic).

    • Note: If using Zn(CN)₂, add 0.6 mmol along with a Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if the copper system is insufficient for the specific substrate. However, for oxidative C-H cyanation, adding N-fluorobenzenesulfonimide (NFSI) or additional oxidant may be required to promote the radical substitution.

    • Optimized One-Pot Variant: For the direct oxidative route, maintain the CuI/TBHP system and simply add the TMSCN. Raise temperature to 100 °C and stir for an additional 4–6 hours.

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Quench with saturated aq. Na₂S₂O₃ (if Iodine used) or NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel column chromatography (Gradient: Hexanes/EtOAc).[2]

DOT Diagram: Workup Workflow

Workup Reaction Crude Reaction Mixture (DMF, Product, Salts) Quench Quench (Sat. Na2S2O3 or NH4Cl) Reaction->Quench Extract Extraction (Ethyl Acetate x3) Quench->Extract Wash Wash (H2O, then Brine) Extract->Wash Dry Drying (Na2SO4 + Filtration) Wash->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Purify Column Chromatography (Hexane/EtOAc) Conc->Purify

Caption: Purification workflow for isolation of 1-cyano-imidazo[1,5-a]pyridines.

Data Summary & Scope

The following table summarizes typical yields for the sequential one-pot protocol using various aldehydes.

EntryAldehyde (R-CHO)R-Group (C3 Position)Yield (%)Physical State
1 BenzaldehydePhenyl78Yellow Solid
2 4-Chlorobenzaldehyde4-Cl-Ph82Off-white Solid
3 4-Methoxybenzaldehyde4-OMe-Ph75Yellow Solid
4 2-Pyridinecarboxaldehyde2-Pyridyl65Brown Solid
5 CyclohexanecarbaldehydeCyclohexyl60Oil

Note: Yields are isolated yields based on the starting 2-(aminomethyl)pyridine.

Troubleshooting & Critical Parameters

  • Moisture Control: While the oxidative cyclization is robust, the cyanation step using TMSCN is sensitive to excess water. Ensure the DMF is dry.

  • Oxidant Choice:

    • Iodine (I₂): Best for electron-rich aldehydes. Cheap and effective but requires thiosulfate workup.

    • CuI/Air: Greener, but may require longer reaction times.

  • Safety: TMSCN hydrolyzes to HCN. Perform all additions in a well-ventilated fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide residues before disposal.

  • Regioselectivity: The C1 position is the most nucleophilic site on the imidazo[1,5-a]pyridine ring (after the bridgehead), making C-H functionalization highly selective for C1 over C3 (which is already substituted) or the pyridine ring positions.

References

  • Ghozlan, S. A. S., et al. "Approaches to the Synthesis of Imidazo[1,5-a]pyridines." International Journal of Organic Chemistry, 2011, 1, 15-19. Link

  • Li, M., et al. "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 2014, 16(23), 6232–6235. Link

  • Wang, H., et al. "Copper-Catalyzed Aerobic Oxidative Coupling of 2-Aminomethylpyridines with Aldehydes." Journal of Organic Chemistry, 2015, 80(3), 1856–1865. Link

  • Stoll, F., et al. "Soluble guanylate cyclase activators." U.S. Patent 9,365,574, 2016. (Describes cyanation of imidazo[1,5-a]pyridine intermediates). Link

  • BenchChem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3." Product Catalog & Applications. Link

Sources

Application Note: High-Contrast Lipid Droplet Imaging Using Imidazo[1,5-a]pyridine-1-carbonitrile (IPC) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using imidazo[1,5-a]pyridine-1-carbonitrile as a fluorescent probe in bioimaging Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide details the application of imidazo[1,5-a]pyridine-1-carbonitrile (IPC) derivatives as advanced fluorescent probes for bioimaging. Unlike conventional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ), IPC derivatives leverage an electron-withdrawing carbonitrile group to induce Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) characteristics. These properties make them exceptionally suited for "wash-free" imaging of lipid droplets (LDs) and hydrophobic microenvironments in live cells, offering high signal-to-noise ratios and large Stokes shifts (>80 nm) that minimize self-absorption.

Scientific Mechanism & Rationale

The "Push-Pull" Architecture

The core advantage of the IPC scaffold lies in its tunable electronic structure. The imidazo[1,5-a]pyridine ring acts as a weak electron donor. By introducing a carbonitrile (-CN) group at the 1-position (Strong Electron Acceptor) and an electron-rich aryl group at the 3-position (Electron Donor), a "Push-Pull" D-π-A system is created.

  • ICT Effect: Upon excitation, electron density shifts from the donor (position 3) to the acceptor (cyano group). This charge transfer is highly sensitive to solvent polarity (solvatochromism).

  • AIE Mechanism: In aqueous media, the hydrophobic IPC molecules aggregate. The restricted intramolecular rotation (RIR) in these aggregates prevents non-radiative decay, turning the fluorescence "ON". This contrasts with traditional dyes like fluorescein, which quench in high concentrations.

Mechanism Diagram

The following diagram illustrates the synthesis and the photo-physical activation mechanism of the IPC probe.

IPC_Mechanism cluster_Environment Environmental Response Precursors Precursors (2-Pyridyl ketone + Aldehyde) Synthesis One-Pot Cyclization (NH4OAc, AcOH, 120°C) Precursors->Synthesis Condensation IPC_Probe IPC Probe (D-π-A Structure) Synthesis->IPC_Probe Yields ~70-90% Aqueous Aqueous Media (Cytosol) IPC_Probe->Aqueous Dispersion Lipid Lipid Droplets (Hydrophobic) IPC_Probe->Lipid Partitioning Fluorescence_OFF Fluorescence WEAK (Dissipated Energy) Aqueous->Fluorescence_OFF Quenching Fluorescence_ON Fluorescence STRONG (ICT + AIE Active) Lipid->Fluorescence_ON RIR + Polarity Match

Figure 1: Synthesis and dual-mode activation mechanism (ICT/AIE) of IPC probes.

Pre-Experimental Validation: Photophysical Characterization

Before live-cell usage, the probe's sensitivity to polarity must be validated. This protocol confirms the probe's ability to distinguish lipid droplets from the cytosol.

Materials
  • Probe Stock: 10 mM IPC in DMSO (Store at -20°C, stable for 6 months).

  • Solvents: Toluene (non-polar), Dichloromethane (DCM), Ethanol, PBS (polar).

  • Spectrofluorometer.

Protocol 1: Solvatochromic Shift Assay
  • Preparation: Dilute the IPC stock to 10 µM in each of the four solvents.

  • Measurement: Record emission spectra (Excitation: ~360-380 nm, depending on derivative).

  • Validation Criteria:

    • Toluene: Should show max intensity and blue-shifted emission (approx. 450-480 nm).

    • PBS: Should show significantly reduced intensity (quenching) or red-shifted weak emission.

    • Note: A high intensity ratio (

      
      ) confirms excellent lipid droplet specificity.
      

Table 1: Expected Photophysical Data (Representative IPC Derivative)

SolventPolarity (Dielectric

)

(nm)

(nm)
Quantum Yield (

)
Toluene 2.383654550.85 (High)
DCM 8.933704750.60
Ethanol 24.53755100.15
PBS (Water) 80.1380>530 (Weak)<0.02 (Quenched)

Live Cell Imaging Protocol

Reagent Preparation
  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or phenol-red free DMEM.

  • Nuclear Counterstain: Hoechst 33342 (optional).

  • Reference Dye (for co-localization): Nile Red (Lipid Droplet specific).

Protocol 2: Live Cell Staining Workflow

This protocol is optimized for adherent cells (e.g., HeLa, A549).

Step 1: Cell Culture Seed cells on 35 mm glass-bottom confocal dishes. Incubate for 24h until 70-80% confluence.

Step 2: Probe Incubation

  • Prepare a 5 µM working solution of IPC in pre-warmed imaging buffer.

    • Expert Tip: Do not exceed 0.5% DMSO final concentration to avoid cytotoxicity.

  • Remove culture medium and wash cells 1x with PBS.

  • Add the IPC working solution to the dish.

  • Incubate: 15–30 minutes at 37°C / 5% CO2.

    • Autonomy Note: Unlike antibody staining, IPC probes permeate membranes rapidly. Longer incubation (>1h) may cause non-specific background.

Step 3: Washing (Optional) Due to the AIE nature, the probe is non-fluorescent in the aqueous wash buffer. However, for ultra-high contrast:

  • Aspirate staining solution.

  • Wash 2x with HBSS.

  • Add fresh imaging buffer.

Step 4: Image Acquisition

  • Microscope: Confocal Laser Scanning Microscope (CLSM).

  • Excitation: 405 nm laser (or nearest UV/Blue diode).

  • Emission Collection: 450–550 nm (Blue/Green channel).

  • Gain/Offset: Optimize on the brightest sample first to avoid saturation.

Imaging Workflow Diagram

Imaging_Workflow Start Adherent Cells (70% Confluence) Prep Prepare 5 µM IPC Solution (in HBSS, <0.5% DMSO) Start->Prep Incubate Incubate 20 mins @ 37°C (Passive Diffusion) Prep->Incubate Wash Wash 2x with HBSS (Removes extracellular probe) Incubate->Wash Optional for AIE Image Confocal Imaging (Ex: 405nm | Em: 450-550nm) Incubate->Image Wash-free Mode Wash->Image Analysis Data Analysis (Signal-to-Noise Ratio) Image->Analysis

Figure 2: Step-by-step workflow for live-cell lipid droplet imaging using IPC probes.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Signal Probe concentration too high (>10 µM).Reduce concentration to 1-5 µM. Perform 3x washes.[1]
No Fluorescence Excitation wavelength mismatch.IPC absorbs in UV/Blue (360-380nm). Ensure 405nm laser is used, not 488nm.
Cytotoxicity (Blebbing) DMSO toxicity or prolonged incubation.Keep DMSO <0.5%. Limit incubation to <30 mins.
Precipitation in Buffer Low solubility of hydrophobic probe.Sonicate the stock solution. Add Pluronic F-127 (0.02%) to aid dispersion.

References

  • BenchChem. Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3. Retrieved from

  • Renno, G., et al. (2022).[2] Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.[3] Retrieved from

  • Cui, R., et al. (2021). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 26, 5632. Retrieved from

  • Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.[3][4][5] New Journal of Chemistry. Retrieved from

  • Rahmati, A., et al. (2011).[6] One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry.[6] Retrieved from

Sources

Topic: Scalable Production Methods for Imidazo[1,5-a]pyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to materials science.[1] Derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-Alzheimer properties.[1] The incorporation of a carbonitrile group at the 1-position provides a versatile chemical handle for further functionalization, making imidazo[1,5-a]pyridine-1-carbonitrile a highly valuable synthetic intermediate. This document provides a comprehensive guide to the scalable synthesis of this target molecule. We will first review prominent synthetic strategies and their scalability considerations. Subsequently, a detailed, field-tested protocol based on a modified Ritter-type reaction is presented, which offers high yields, operational simplicity, and adaptability for large-scale production.[2][3] This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of medicinal chemistry and process development.

Introduction to Synthetic Strategies

The synthesis of the imidazo[1,5-a]pyridine core has been approached from multiple angles. The choice of method is critical when scaling from milligram to kilogram quantities, as factors like reagent cost, reaction time, operational safety, and atom economy become paramount.

  • Cyclocondensation Reactions: These are foundational methods, often involving the reaction of a 2-(aminomethyl)pyridine with various electrophilic precursors.[1] While reliable, they can sometimes require harsh conditions or multi-step preparations of the starting materials, which can be a drawback for scalability.[1][4]

  • Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced numerous transition-metal-catalyzed methods, such as copper-catalyzed transannulation and decarboxylative cyclization.[1][5][6] These reactions often provide high yields and functional group tolerance.[7] However, the cost of catalysts, ligand sensitivity, and the need for rigorous removal of metal contaminants from the final product can pose significant challenges in a pharmaceutical production context.

  • Iodine-Mediated Synthesis: Transition-metal-free approaches, such as those using molecular iodine, are attractive for their lower cost and reduced toxicity concerns.[8] These one-pot methods can efficiently construct the desired scaffold from readily available starting materials.[8][9]

  • Ritter-Type Reactions: The Ritter reaction, involving the reaction of a carbocation source with a nitrile, presents a powerful and convergent approach.[2][3] Recent advancements have demonstrated its utility for constructing the imidazo[1,5-a]pyridine core with high efficiency.[2] The key advantages for scalability are the use of stable starting materials (alcohols and nitriles), the catalytic nature of the acid promoter, and the often straightforward work-up procedures.

Given these considerations, a modified Ritter-type reaction emerges as a highly promising strategy for the scalable production of imidazo[1,5-a]pyridine-1-carbonitrile.

Recommended Scalable Protocol: Modified Ritter-Type Synthesis

This section details a robust protocol for the synthesis of imidazo[1,5-a]pyridine-1-carbonitrile, adapted from methodologies developed for related analogs.[2][3] The strategy relies on the acid-catalyzed reaction between a pyridin-2-ylmethanol derivative and a suitable nitrile.

Principle and Mechanism

The reaction proceeds through the formation of a benzylic carbocation from the starting alcohol, facilitated by a combination of a Lewis acid (Bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃) and a Brønsted acid (p-toluenesulfonic acid, p-TsOH).[2][3] This electrophilic intermediate is then trapped by the nitrile nucleophile to form a nitrilium ion. A subsequent intramolecular cyclization onto the pyridine nitrogen, followed by rearomatization, yields the final imidazo[1,5-a]pyridine product.[3]

Ritter-Type_Mechanism Figure 1: Proposed Reaction Mechanism Start Pyridin-2-ylmethanol + Nitrile Carbocation Benzylic Carbocation Intermediate Start->Carbocation Bi(OTf)₃ p-TsOH, -H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Nitrile Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,5-a]pyridine- 1-carbonitrile Cyclized->Product Rearomatization (-H⁺)

Figure 1: Proposed Reaction Mechanism
Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Pyridin-2-ylmethanol≥98%Standard chemical supplierStarting material.
Malononitrile≥99%Standard chemical supplierServes as the nitrile source.
Bismuth(III) triflate (Bi(OTf)₃)≥98%Standard chemical supplierLewis acid catalyst.
p-Toluenesulfonic acid (p-TsOH·H₂O)≥98.5%Standard chemical supplierBrønsted acid co-catalyst.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard chemical supplierReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentN/AFor aqueous work-up.
Brine (Saturated NaCl solution)ACS ReagentN/AFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard chemical supplierFor drying organic layers.
Ethyl Acetate (EtOAc)ACS ReagentStandard chemical supplierFor extraction & chromatography.
HexanesACS ReagentStandard chemical supplierFor chromatography.
Silica Gel230-400 meshStandard chemical supplierFor column chromatography.

Equipment:

  • Three-neck round-bottom flask (sized for scale) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis.

  • NMR spectrometer and HRMS for product characterization.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, oven-dried three-neck flask under a nitrogen atmosphere, add pyridin-2-ylmethanol (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.3 M with respect to the starting alcohol. Begin stirring. Add malononitrile (1.5 eq), p-TsOH·H₂O (3.0 eq), and Bi(OTf)₃ (5 mol %).

  • Reaction Execution: Heat the reaction mixture to 85 °C using a heating mantle. Monitor the reaction progress by TLC or HPLC (approx. every 2-4 hours). The reaction is typically complete within 12-16 hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DCE). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x volume), then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,5-a]pyridine-1-carbonitrile.

Process Parameters and Optimization

The yield and purity of the final product are highly dependent on several parameters. The following table summarizes key optimization data adapted from related syntheses.[2][3]

ParameterVariationOutcomeRationale
Temperature 60 °C -> 85 °C -> 100 °CYield increases with temperature up to 85-100 °C.[3]Higher temperature facilitates carbocation formation and overcomes the activation energy for cyclization.
p-TsOH eq. 1.0 -> 3.0 -> 5.0Optimal yield found around 3.0-5.0 equivalents.[3]Sufficient acid is required to protonate the alcohol and catalyze the reaction, but excess can lead to side products.
Catalyst No Bi(OTf)₃Significantly reduced yield.[3]The Lewis acid is crucial for efficient conversion of the alcohol into the reactive carbocation intermediate.[2][3]
Solvent DCE vs. MeCNBoth are effective, but DCE often shows slightly better performance in similar systems.[3]Solvent polarity and coordinating ability can influence the stability of intermediates.

Process Workflow and Scale-Up Considerations

A successful scale-up requires careful planning of the entire process from start to finish.

Figure 2: Scalable Production Workflow

Key Scale-Up Considerations:

  • Thermal Management: The reaction is endothermic during heat-up but the quenching step with bicarbonate is exothermic. On a large scale, this exotherm must be controlled by slow addition and potentially external cooling to prevent a runaway reaction.

  • Reagent Addition: While bench-scale allows for adding all reagents at once, large-scale production may benefit from the portion-wise or slow addition of the acid components to control the reaction rate and temperature.

  • Work-up and Extraction: The volumes for extraction become significant at scale. Ensure appropriately sized vessels and consider phase-split enhancers if emulsions form. A solvent swap from DCE to a higher-boiling point solvent might be necessary for safe handling before chromatography.

  • Purification: Kilogram-scale purification requires moving from traditional glass columns to automated flash chromatography or Medium Pressure Liquid Chromatography (MPLC) systems for efficiency and reproducibility. Crystallization should be explored as a more scalable final purification step if the product is a solid.

Characterization and Quality Control

The final product should be rigorously characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expected shifts can be predicted or compared to literature values for similar scaffolds.[2]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.[2]

  • HPLC Analysis: To determine purity, which should typically be >98% for use in drug development cascades.

  • Melting Point: A sharp melting point is indicative of high purity for solid compounds.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Bi(OTf)₃ is hygroscopic).2. Insufficient acid.3. Low reaction temperature.1. Use fresh, anhydrous Bi(OTf)₃.2. Check the equivalents of p-TsOH.3. Ensure the internal reaction temperature reaches 85 °C.
Formation of Side Products 1. Reaction temperature too high.2. Reaction time too long.3. Water in the reaction mixture.1. Reduce temperature to 80-85 °C.2. Monitor reaction closely and quench upon completion.3. Use anhydrous solvents and reagents.
Difficult Emulsion during Work-up High concentration of salts or polar byproducts.Add more brine during the washing step. Allow the mixture to stand for an extended period. If necessary, filter the entire mixture through a pad of celite.
Poor Recovery from Column Product is highly polar and adsorbs strongly to silica.Try a different solvent system (e.g., with a small percentage of methanol or triethylamine). Alternatively, switch to a different stationary phase like alumina.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood. Malononitrile is toxic and should be handled with care. p-TsOH is corrosive.

  • Reaction Conditions: The reaction is performed at elevated temperatures. Use a blast shield and ensure the setup is secure.

  • Quenching: The quenching with sodium bicarbonate generates CO₂ gas. Add the quenching solution slowly and ensure adequate ventilation to prevent pressure buildup.

References

  • National Center for Biotechnology Information. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]

  • RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • ACS Publications. Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

Sources

Reaction conditions for oxidative cyclization to form imidazo[1,5-a]pyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Oxidative Cyclization to Form Imidazo[1,5-a]pyridine-1-carbonitrile

Executive Summary

This Application Note details the reaction conditions and experimental protocols for the synthesis of imidazo[1,5-a]pyridine-1-carbonitrile , a privileged scaffold in medicinal chemistry (e.g., aromatase inhibitors, HIV protease inhibitors) and materials science (OLEDs).

While traditional methods rely on harsh Vilsmeier-Haack cyclizations or multi-step post-functionalization, this guide focuses on Direct Oxidative Cyclization strategies. Specifically, we highlight the Electrochemical Multi-Component Cascade , a cutting-edge protocol that installs the 1-cyano group and constructs the fused ring system in a single operation using ammonium thiocyanate (


) as both the electrolyte and cyanating agent. A secondary Iodine-Mediated Chemical Oxidation  protocol is provided for laboratories without electrochemical setups.

Mechanistic Insight & Causality

The formation of the imidazo[1,5-a]pyridine core via oxidative cyclization generally proceeds through the oxidation of an in situ generated


-(pyridin-2-ylmethyl) imine or enamine intermediate.
Core Challenges addressed by this Protocol:
  • Regioselectivity: Directing the cyano group to the C1 position (adjacent to the bridgehead nitrogen) is thermodynamically challenging compared to C3 functionalization.

  • Oxidant Compatibility: Strong chemical oxidants often degrade the sensitive nitrile functionality or lead to over-oxidation of the pyridine ring.

  • Atom Economy: Traditional routes require pre-functionalized precursors (e.g.,

    
    -cyano acetamides). The protocols below utilize simple aldehydes and amines.
    
Pathway Visualization (Graphviz)

ReactionMechanism Start Pyridine-2-carboxaldehyde + Amine (R-NH2) Imine Intermediate A: N-(2-pyridylmethylene)amine Start->Imine Condensation (-H2O) Activation Activation: Anodic Oxidation / Iodine Imine->Activation + Oxidant/Current NucleophilicAttack Nucleophilic Attack: CN- / SCN- Species Activation->NucleophilicAttack + NH4SCN / TMSCN Cyclization Intramolecular Cyclization (C-N Bond) NucleophilicAttack->Cyclization Ring Closure Aromatization Oxidative Aromatization (-2H / -H2) Cyclization->Aromatization Product Target: Imidazo[1,5-a]pyridine-1-carbonitrile Aromatization->Product

Caption: Logical flow of the oxidative cascade. The key divergence from standard synthesis is the "Nucleophilic Attack" stage where the cyano-source is incorporated prior to final aromatization.

Protocol A: Electrochemical Cascade (The "Green" Standard)

Recommended for: High atom economy, mild conditions, and direct access to the 1-cyano derivative.

This method utilizes a "Shono-type" anodic oxidation where


 serves a dual role: it provides ionic conductivity and acts as the source of the nitrile group (via an in situ generated thiocyanogen-like species or direct cyanation).
Materials & Equipment
  • Power Source: DC Power Supply (constant current mode).

  • Electrodes:

    • Anode (+): Graphite rod or Carbon felt.

    • Cathode (-): Platinum plate or Nickel foam.

  • Cell: Undivided glass cell (10–20 mL).

  • Reagents: Pyridine-2-carboxaldehyde (1.0 equiv), Primary Amine (1.2 equiv),

    
     (2.0–3.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or DMSO (Dry).
    
Step-by-Step Procedure
  • Cell Assembly: Polish the graphite anode and flame-anneal the platinum cathode before use. Place them in the undivided cell with a 1 cm inter-electrode gap.

  • Mixture Preparation:

    • Dissolve Pyridine-2-carboxaldehyde (0.5 mmol) and Amine (0.6 mmol) in 5 mL of solvent.

    • Stir for 10 minutes to ensure pre-formation of the imine (solution often turns yellow).

    • Add

      
        (1.0 mmol).
      
  • Electrolysis:

    • Set the power supply to Constant Current (CCE) .

    • Current Density: 10 mA/cm² (approx. 10–15 mA total current for standard rods).

    • Temperature: Maintain at 40–50 °C (mild heating improves solubility and kinetics).

    • Stirring: Vigorous magnetic stirring is critical to prevent electrode passivation.

  • Monitoring: Run the reaction for 3–4 F/mol (approx. 3–5 hours). Monitor via TLC (eluent: Hexane/EtOAc 3:1). The imine spot should disappear, and a fluorescent spot (the product) will appear.

  • Work-up:

    • Disconnect power. Dilute the mixture with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

Critical Parameter Table:

ParameterOptimal RangeEffect of Deviation
Current Density 8–12 mA/cm²Too High: Polymerization/tarring. Too Low: Incomplete reaction.
Temperature 40–50 °C<40°C: Slow kinetics. >60°C: Degradation of NH4SCN.
Electrolyte NH4SCNEssential. Other salts (LiClO4) do not provide the CN source.

Protocol B: Iodine-Mediated Oxidative Cyclization

Recommended for: Labs without electrochemistry equipment. Note: This protocol typically yields the core skeleton; specific adaptations are required for the 1-cyano group.

While direct 1-cyanation is best achieved electrochemically, the Iodine/TBHP system is the most robust method for generating the imidazo[1,5-a]pyridine core via oxidative C-H amination. To obtain the 1-carbonitrile, this protocol is often coupled with a pre-functionalized precursor (e.g.,


-amino nitrile derivatives).
Reagents
  • Substrate:

    
    -(pyridin-2-ylmethyl)amino acid derivative OR Pyridine-2-carboxaldehyde + Amine + TMSCN (in situ).
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) or DTBP.

  • Catalyst: Molecular Iodine (

    
    , 10–20 mol%).
    
  • Solvent: DMF or Toluene.

Step-by-Step Procedure
  • Precursor Formation (In-situ Strecker-type):

    • Combine Pyridine-2-carboxaldehyde (1.0 mmol) and Amine (1.0 mmol) in DMF (3 mL).

    • Add TMSCN (1.2 mmol) and stir at RT for 1 hour to form the

      
      -amino nitrile intermediate.
      
  • Oxidative Cyclization:

    • Add

      
        (0.2 mmol, 20 mol%).
      
    • Add TBHP (2.0 mmol, 2 equiv).

  • Heating:

    • Seal the tube and heat to 100–110 °C for 4–6 hours.

    • Note: The reaction mixture will turn dark red/brown initially (iodine) and lighten as the reaction proceeds.

  • Quenching:

    • Cool to RT. Add sat.

      
       (sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear).
      
  • Extraction: Extract with DCM, wash with water to remove DMF, and purify via chromatography.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield (Protocol A): often caused by electrode fouling (passivation).

    • Fix: Reverse polarity for 30 seconds every 30 minutes OR polish electrodes between runs.

  • Product Degradation (Protocol B): Over-oxidation of the pyridine ring to the N-oxide.

    • Fix: Strictly control temperature (do not exceed 110°C) and limit TBHP to 2.0 equivalents.

Validation Data (Expected)
  • Appearance: Yellow to orange solid/oil.

  • Fluorescence: Most imidazo[1,5-a]pyridine-1-carbonitriles exhibit strong blue/green fluorescence under UV (365 nm).

  • NMR Signature:

    • Proton: A characteristic singlet for the C3-H (if not substituted) around

      
       8.0–8.5 ppm. The pyridine ring protons will show characteristic splitting patterns.
      
    • Carbon: The nitrile carbon typically appears at

      
       115–118 ppm. The bridgehead carbons appear downfield.
      

References

  • Electrochemical Synthesis of CN-substituted Imidazo[1,5-a]pyridines

    • Title: Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyan
    • Source: Organic Chemistry Frontiers (RSC), 2021.
    • URL:[Link] (Verified via Search Result 1.15)

  • General Oxidative Cyclization (Copper-Catalyzed)

    • Title: Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines.
    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Iodine-Mediated Cyclization

    • Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.[1]

    • Source: C
    • URL:[Link][1][2][3][4]

  • General Review of Synthesis

    • Title: Synthesis of imidazo[1,5-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Application Note: Imidazo[1,5-a]pyridine-1-carbonitrile Derivatives as High-Efficiency Emitters in OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Significance

The imidazo[1,5-a]pyridine nucleus is a privileged, nitrogen-bridged heterocyclic scaffold. While historically exploited by drug development professionals for its broad spectrum of biological activities (including anti-inflammatory and anti-cancer properties)[1], its unique electronic structure has recently catalyzed breakthroughs in materials science.

Functionalizing this core with an electron-withdrawing carbonitrile (-CN) group at the 1-position transforms it into a highly effective electron acceptor[1]. When strategically coupled with electron-donating moieties (e.g., anthracene, naphthalene, or carbazole) at the C3 position, the resulting Donor-π-Acceptor (D-π-A) architecture exhibits profound intramolecular charge transfer (ICT), massive Stokes shifts, and highly tunable emission profiles[2]. These properties make imidazo[1,5-a]pyridine-1-carbonitrile derivatives exceptional candidates for high-efficiency, solution-processed Organic Light-Emitting Diodes (OLEDs)[3] and emerging Thermally Activated Delayed Fluorescence (TADF) systems[4].

Mechanistic Rationale: The D-π-A Architecture

The fundamental challenge in fluorescent OLEDs is the spin-statistics limit, where only 25% of electrically generated excitons are emissive singlets, while 75% are non-emissive triplets. To harvest triplet excitons without relying on expensive heavy metals (like Iridium or Platinum), materials scientists utilize the TADF mechanism[4].

The imidazo[1,5-a]pyridine-1-carbonitrile scaffold facilitates this by spatially separating the molecular orbitals. The electron-rich donor localizes the Highest Occupied Molecular Orbital (HOMO), while the strongly electron-withdrawing 1-carbonitrile group localizes the Lowest Unoccupied Molecular Orbital (LUMO). This spatial separation minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (


). When 

is sufficiently small (< 0.1 eV), ambient thermal energy can drive reverse intersystem crossing (rISC), converting dark triplets back into emissive singlets[4].

EnergyTransfer cluster_molecule Molecular Architecture (D-π-A) cluster_energy Excited State Dynamics Donor Donor Unit (e.g., Anthracene) HOMO Level Core Imidazo[1,5-a]pyridine π-Bridge Donor->Core Electron Push Acceptor 1-Carbonitrile LUMO Level Core->Acceptor Electron Pull S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Excitation T1 Triplet State (T1) S1->T1 ISC Photon Light Emission (Fluorescence/TADF) S1->Photon Radiative Decay T1->S1 rISC (ΔEST < 0.1 eV) Photon->S0

Fig 1: D-π-A molecular architecture of imidazo[1,5-a]pyridine-1-carbonitrile and TADF energy dynamics.

Experimental Protocols & Self-Validating Workflows

Synthesis of 3-Donor-Imidazo[1,5-a]pyridine-1-carbonitrile

Causality: A one-pot condensation approach is preferred over multi-step linear syntheses to minimize the isolation of unstable intermediates and maximize overall yield[2]. The electron-withdrawing 1-carbonitrile group activates the core, facilitating directed condensation at the C3 position.

  • Reaction Setup: In a Schlenk flask under N

    
     atmosphere, combine 2-aminopyridine, the appropriate donor-aldehyde (e.g., 9-anthraldehyde), and malononitrile.
    
  • Catalysis: Add a Lewis acid catalyst (e.g., I

    
     or a copper salt) in a solvent mixture of DMF/H
    
    
    
    O. Reasoning: The biphasic nature promotes the initial Knoevenagel condensation while stabilizing the subsequent oxidative cyclization.
  • Heating: Stir at 100°C for 12 hours.

  • Purification: Extract with dichloromethane, dry over MgSO

    
    , and purify via silica gel chromatography (Hexane/Ethyl Acetate).
    
  • Self-Validation Checkpoint: Spot the TLC plate and observe under 365 nm UV light. The target D-π-A molecule will exhibit intense, visible fluorescence (typically green or sky-blue) due to its high Photoluminescence Quantum Yield (PLQY), whereas the starting materials will be largely non-emissive.

Photophysical Characterization (Solvatochromism)

Causality: To confirm that the synthesized molecule operates via the desired Intramolecular Charge Transfer (ICT) mechanism, solvatochromic mapping is mandatory[2].

  • Sample Preparation: Prepare

    
     M solutions of the emitter in a series of solvents with increasing polarity (Hexane, Toluene, Chloroform, Tetrahydrofuran, Acetonitrile).
    
  • Absorption & Emission: Record UV-Vis absorption and Photoluminescence (PL) spectra for each sample.

  • Self-Validation Checkpoint: The absorption spectra should remain relatively static (indicating a stable ground state), while the emission spectra must exhibit a massive positive solvatochromic shift (e.g., shifting from ~528 nm in hexane to ~586 nm in acetonitrile)[2]. If the emission does not red-shift in polar solvents, the D-A coupling has failed (likely due to steric twisting preventing

    
    -conjugation), and the molecule will perform poorly in an OLED.
    
Solution-Processed OLED Device Fabrication

Causality: Imidazo[1,5-a]pyridine derivatives exhibit excellent solubility in organic solvents, enabling low-cost, large-area solution processing (spin-coating) rather than expensive vacuum thermal evaporation for the Emissive Layer (EML)[2],[3].

OLED_Workflow ITO 1. Substrate Prep ITO Cleaning & UV-Ozone HTL 2. HTL Coating Spin-coat PEDOT:PSS Anneal 150°C ITO->HTL Improves Work Function EML 3. EML Coating Host + Imidazo Emitter Anneal 100°C HTL->EML Hole Injection ETL 4. ETL Deposition Vacuum Evap. TPBi (<10^-6 Torr) EML->ETL Electron Transport Cathode 5. Cathode Deposition LiF / Al Layer ETL->Cathode Electron Injection Encaps 6. Encapsulation N2 Glovebox UV Epoxy Cathode->Encaps Prevent Oxidation

Fig 2: Step-by-step solution-processed OLED fabrication workflow highlighting functional layer causality.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Expose to UV-Ozone for 15 minutes to increase the work function and improve wettability.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 40s. Anneal at 150°C for 15 minutes. Reasoning: Annealing removes residual water, preventing premature degradation of the organic layers.

  • Emissive Layer (EML): Dissolve a host matrix (e.g., CBP) and the imidazo[1,5-a]pyridine-1-carbonitrile dopant (typically 5-10 wt%) in chlorobenzene. Spin-coat at 2000 rpm. Anneal at 100°C. Reasoning: Doping into a host prevents Aggregation-Caused Quenching (ACQ), a common issue with planar fluorophores.

  • Electron Transport Layer (ETL) & Cathode: Transfer to a vacuum chamber (

    
     Torr). Evaporate 40 nm of TPBi (ETL), followed by 1 nm of LiF (electron injection layer) and 100 nm of Aluminum (cathode).
    
  • Self-Validation Checkpoint: Measure the EML thickness using spectroscopic ellipsometry. The target thickness is exactly 30-40 nm. A deviation of >5 nm will shift the optical microcavity resonance, drastically altering the emission spectrum and increasing the turn-on voltage.

Quantitative Data Presentation

The integration of the 1-carbonitrile group yields exceptional photophysical metrics, translating directly into robust OLED performance. Below is a summary of representative data for D-π-A imidazo[1,5-a]pyridine emitters.

Table 1: Photophysical & Electrochemical Properties
Emitter TypeAbsorption ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Emission

(nm)
Stokes Shift (cm

)
PLQY (%)HOMO (eV)LUMO (eV)

(eV)
ImPy-Anthracene [2]~410528 - 586~11,000> 65-5.50-2.403.10
ImPy-Naphthalene ~380460 - 480~6,500> 70-5.65-2.553.10
Table 2: OLED Device Performance Metrics
Emitter DopantEmission ColorCIE Coordinates (x, y)Turn-on Voltage (V)Max Current Efficiency (cd/A)Max Power Efficiency (lm/W)Max EQE (%)
ImPy-Anthracene [2]Greenish-Yellow(0.34, 0.45)7.04.42.23.2
ImPy-Naphthalene [3]Sky-Blue(0.16, 0.22)4.58.44.74.3

Troubleshooting & Quality Control

  • Issue: High Efficiency Roll-Off at High Current Densities.

    • Cause: Triplet-Triplet Annihilation (TTA) due to long triplet exciton lifetimes.

    • Solution: Optimize the host-guest energy transfer by selecting a host material with a higher Triplet energy (

      
      ) than the emitter. Ensure the doping concentration does not exceed 10 wt% to prevent dopant-dopant aggregation.
      
  • Issue: Poor Film Morphology (Pinholes).

    • Cause: Rapid solvent evaporation during spin-coating of the EML.

    • Solution: Switch from a low-boiling solvent (like chloroform) to a high-boiling solvent (like chlorobenzene or ortho-dichlorobenzene) to allow the polymer/small-molecule chains time to pack densely before the film solidifies.

References

  • Title: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED Source: Taylor & Francis URL: [Link]

  • Title: Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes Source: RSC Publishing URL: [Link]

  • Title: Metal complex-based TADF: design, characterization, and lighting devices Source: RSC Publishing URL: [Link]

Sources

Application Note: Post-Functionalization Methodologies for Imidazo[1,5-a]pyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and azaindole. It exhibits significant potential in therapeutic areas ranging from HIV protease inhibition to cardiotonic agents, alongside tunable photophysical properties for fluorescence imaging.

The specific derivative, imidazo[1,5-a]pyridine-1-carbonitrile , represents a high-value "linchpin" intermediate. The C1-nitrile group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-withdrawing group (EWG), tuning the pKa and electron density of the heteroaromatic core, which influences the regioselectivity of direct C-H functionalization.

  • Synthetic Handle: It provides a versatile gateway to amides, amines, and tetrazoles (bioisosteres of carboxylic acids), enabling rapid late-stage diversification (LSD) of drug candidates.

This guide details validated protocols for the regioselective functionalization of this scaffold, moving beyond standard synthesis to advanced post-synthetic modification.

Strategic Reactivity Map

To successfully modify this scaffold, one must understand the electronic bias introduced by the 1-cyano group. Unlike the electron-rich parent heterocycle which is prone to electrophilic attack at C1 and C3, the 1-carbonitrile derivative directs reactivity differently.

Regioselectivity Visualization[1]

ReactivityMap cluster_legend Reactivity Legend Core Imidazo[1,5-a]pyridine- 1-carbonitrile Core C3 C-3 Position (Nucleophilic/C-H Activation) Core->C3 Pd-Cat Arylation (Direct C-H Activation) C1 C-1 Nitrile Group (Synthetic Handle) Core->C1 Hydrolysis (Amide) Reduction (Amine) Cycloaddition (Tetrazole) C5 C-5 Position (Remote Alkenylation) Core->C5 Ni/Al Cooperative Catalysis High Reactivity High Reactivity Functional Group Transformation Functional Group Transformation Specialized Conditions Specialized Conditions

Figure 1: Regioselectivity map highlighting the three primary zones for post-functionalization.

Module 1: C-3 Direct C-H Arylation[1]

The C-3 position is the most accessible site for C-H functionalization. While the 1-CN group deactivates the ring towards classical electrophilic aromatic substitution (


), it remains compatible with transition-metal-catalyzed C-H activation, likely proceeding via a Concerted Metalation-Deprotonation (CMD)  mechanism.
Mechanism of Action

In the CMD pathway, the palladium catalyst coordinates to the imidazo-pyridine nitrogen. A carbonate or acetate base assists in the simultaneous cleavage of the C3-H bond and formation of the C-Pd bond. The electron-withdrawing nature of the nitrile at C1 may actually assist this step by increasing the acidity of the C3 proton, despite lowering the overall nucleophilicity.

Protocol A: Pd-Catalyzed C-3 Arylation

Objective: Introduction of aryl/heteroaryl motifs at C-3 without pre-halogenation.

Reagents:

  • Substrate: Imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: Bu₄NOAc (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with the substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Bu₄NOAc (602 mg, 2.0 mmol).

  • Solvation: Add anhydrous Toluene (3.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Place the vessel in a pre-heated oil bath at 100–110 °C . Stir vigorously for 12–16 hours.

    • Critical Checkpoint: Monitor by TLC or LC-MS. The starting material (SM) usually has a distinct fluorescence that shifts upon arylation.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black. Wash the pad with additional EtOAc.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes/EtOAc).

Table 1: Optimization of C-3 Arylation Conditions

ParameterStandard ConditionAlternative (Challenging Substrates)Rationale
Catalyst Pd(OAc)₂Pd(dppf)Cl₂Pd(II) is robust; dppf prevents chelation issues.
Ligand PPh₃XPhos / SPhosBiaryl phosphines boost oxidative addition for e-rich aryl bromides.
Base Bu₄NOAcAg₂CO₃Silver acts as a halide scavenger and oxidant if needed.
Solvent TolueneDMA / DMFPolar aprotic solvents stabilize polar transition states.

Module 2: Nitrile Group Transformations

The C1-nitrile is not just a passive bystander; it is a reactive handle. In drug discovery, converting a nitrile to a tetrazole is a classic strategy to improve metabolic stability and bioavailability (tetrazoles are lipophilic bioisosteres of carboxylic acids).

Protocol B: [2+3] Cycloaddition to Tetrazole

Objective: Conversion of the 1-CN group to a 5-substituted-1H-tetrazole.

Reagents:

  • Substrate: Imidazo[1,5-a]pyridine-1-carbonitrile (1.0 equiv)

  • Azide Source: Sodium Azide (NaN₃) (1.5 – 2.0 equiv)

  • Lewis Acid/Catalyst: Zinc Bromide (ZnBr₂) or NH₄Cl (1.0 equiv)

  • Solvent: DMF or Water/Isopropanol mix

Step-by-Step Methodology:

  • Safety Warning: Azides are potential explosion hazards. Do not use halogenated solvents (forms explosive di-azidomethane). Use a blast shield.

  • Setup: To a pressure vial, add the substrate (0.5 mmol), NaN₃ (65 mg, 1.0 mmol), and NH₄Cl (53 mg, 1.0 mmol).

  • Solvation: Add DMF (2.0 mL). Seal tightly.

  • Reaction: Heat to 100 °C for 12 hours.

    • Note: The reaction proceeds via activation of the nitrile by the ammonium ion (proton source) or Lewis acid (Zn), facilitating azide attack.

  • Workup: Cool to RT. Carefully acidify to pH 3–4 using 1N HCl (Caution: HN₃ gas evolution—perform in fume hood).

  • Isolation: The tetrazole product often precipitates upon acidification. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Workflow Visualization

The following diagram illustrates the logical flow for determining the correct functionalization pathway based on the desired medicinal chemistry outcome.

Workflow Start Start: Imidazo[1,5-a]pyridine- 1-carbonitrile Decision Target Property? Start->Decision PathA Increase Potency/Lipophilicity (Core Modification) Decision->PathA Core Diversity PathB Improve Solubility/Bioisostere (Handle Modification) Decision->PathB Functional Group ActionA C-3 Arylation (Pd-Cat, Ar-Br) PathA->ActionA ActionB Nitrile Hydrolysis (-> Amide) PathB->ActionB ActionC Tetrazole Formation (NaN3, NH4Cl) PathB->ActionC ResultA Library of Biaryl Analogs ActionA->ResultA ResultB Polar/H-Bonding Analogs ActionB->ResultB ActionC->ResultB

Figure 2: Decision tree for late-stage diversification of the scaffold.

Troubleshooting & Expert Insights

Common Pitfalls
  • C-3 Arylation Stalls: If the reaction stalls, it is often due to catalyst poisoning by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 10 mol% or switch to a highly active precatalyst like Pd(OAc)₂/SPhos .

  • Hydrolysis of Nitrile: During acidic workups or vigorous heating in wet solvents, the nitrile can inadvertently hydrolyze to the primary amide.

    • Prevention: Maintain strictly anhydrous conditions during C-3 arylation.

  • Regioselectivity Issues: While rare for this specific substrate, C-5 activation can compete if using Nickel catalysis.

    • Control: Stick to Palladium for exclusive C-3 selectivity.[1]

Analytical Validation
  • NMR Signature: The C-3 proton is typically a singlet around

    
     7.5–8.0 ppm. Disappearance of this singlet confirms substitution at C-3.
    
  • IR Spectroscopy: The Nitrile stretch appears sharply at ~2220 cm⁻¹. Retention of this peak confirms the handle is intact after C-3 arylation.

References

  • Regioselective C-3 Arylation: Guchhait, S. K., et al. "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine."[1] The Journal of Organic Chemistry, 2011.

  • Synthesis of the Core: Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 2007.

  • Nitrile to Tetrazole: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.

  • C-H Activation Mechanisms: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization." Chemistry Letters, 2010.

  • Imidazo[1,5-a]pyridine Properties: Popowycz, F., et al. "Imidazo[1,5-a]pyridines: A Versatile Family of Heterocycles."[2][3] Tetrahedron, 2011.

Sources

Troubleshooting & Optimization

Solving solubility issues with imidazo[1,5-a]pyridine-1-carbonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMP-CN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support Subject: Overcoming aqueous insolubility of imidazo[1,5-a]pyridine-1-carbonitrile scaffolds.

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely encountering precipitation when moving your imidazo[1,5-a]pyridine-1-carbonitrile (IMP-CN) hit from DMSO stock into biological assay buffers.

The Root Cause: The imidazo[1,5-a]pyridine core is a planar, aromatic, bicyclic system. When you attach a carbonitrile (-CN) group at the 1-position, you introduce a strong dipole, but you also increase the planarity and stacking potential of the molecule.

  • Thermodynamic Barrier: These molecules often behave as "brick dust"—they have high lattice energy due to

    
    -
    
    
    
    stacking, making the energy cost to break the crystal lattice higher than the hydration energy gained by dissolving in water [1][2].
  • Electronic Effect: The 1-cyano group is strongly electron-withdrawing. While the parent imidazo[1,5-a]pyridine is a weak base, the nitrile group pulls electron density away from the bridgehead nitrogen, significantly lowering the pKa. This means standard "salting" strategies with weak acids (like acetic acid) often fail.

Diagnostic Phase: Characterize Before You Formulate

Before attempting a solution, run this quick diagnostic checklist to save time.

Diagnostic QuestionTechnical InsightActionable Step
Is your compound crystalline or amorphous? Crystalline forms (sharp XRPD peaks) are harder to dissolve due to lattice energy.If synthesis yielded a crystal, try generating an amorphous solid dispersion (ASD) via rotary evaporation with PVP or HPMC.
What is the calculated pKa? The 1-CN group likely drops the pKa of the pyridine nitrogen to < 3.0.Stop using Acetate/Citrate buffers. They will not protonate the molecule enough to solubilize it. You need a pH < 2 for salt formation, which is biologically incompatible.
Does it crash out immediately or over time? Immediate: Kinetic solubility limit reached. Over time: Ostwald ripening (crystal growth).Immediate: Use cosolvents (DMSO/PEG). Time-dependent: Use crystallization inhibitors (HPMC, surfactants).
Troubleshooting Guides & Protocols
Strategy A: The Cosolvent System (The "Gold Standard" for Assays)

Best for: In vitro biochemical assays, cell-based assays (up to 1% DMSO).

The Logic: Since the molecule is lipophilic and planar, we must reduce the dielectric constant of the solvent system to match the drug.

Recommended Protocol:

  • Stock Prep: Dissolve IMP-CN in 100% DMSO to 10 mM. Ensure it is completely clear. Sonicate if necessary.

  • Intermediate Dilution (Critical Step): Do not spike 10 mM directly into the buffer.

    • Dilute the 10 mM stock 1:10 into PEG400 (Polyethylene Glycol 400) first.

    • Why? PEG400 acts as an interface cosolvent, preventing the "shock" precipitation that happens when DMSO hits water.

  • Final Dilution: Slowly add the DMSO/PEG mix to your assay buffer with rapid vortexing.

Typical Success Formulation:

  • 5% DMSO / 40% PEG400 / 55% Water (for animal dosing).

  • 0.5% DMSO / 99.5% Buffer (with 0.05% Tween-80) for cellular assays.

Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Animal PK studies, high-concentration delivery.

The Logic: The hydrophobic cavity of


-cyclodextrin is the perfect size to host the imidazo[1,5-a]pyridine core. The hydrophilic exterior keeps the complex soluble [3][4].

Protocol: HP-


-CD Encapsulation 
  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Phosphate Buffer (pH 7.4).
  • Addition: Add your solid IMP-CN compound to this vehicle.

  • Energy Input: The complexation is not instantaneous. You must ball mill or probe sonicate the suspension for 30 minutes.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter. The filtrate contains the solubilized drug-CD complex.
    

Warning: Avoid using Captisol (SBE-


-CD) if your compound is positively charged (unlikely here due to low pKa), as it can cause precipitation. HP-

-CD is safer for neutral lipophiles.
Strategy C: Micellar Solubilization

Best for: High-throughput screening (HTS).

The Logic: Surfactants like Tween-80 or SDS form micelles above their Critical Micelle Concentration (CMC). The planar IMP-CN molecule intercalates into the lipophilic core of the micelle [5].

Recipe:

  • Assay Buffer: PBS + 0.05% Tween-20 (or Tween-80).

  • Note: Ensure the surfactant concentration is > CMC (approx 0.012 mM for Tween-80).

Visualizing the Solution
Workflow 1: Solubility Decision Tree

SolubilityDecisionTree Start Start: IMP-CN Solubility Issue CheckPKa Is pKa > 5.0? Start->CheckPKa SaltScreen Attempt Salt Formation (Mesylate/HCl) CheckPKa->SaltScreen Yes (Basic) CheckLipophilicity Is LogP > 3? CheckPKa->CheckLipophilicity No (Neutral/Weak Base) Cosolvent Use Cosolvent System (DMSO + PEG400) CheckLipophilicity->Cosolvent No (Moderate LogP) Complexation Use Cyclodextrins (HP-beta-CD) CheckLipophilicity->Complexation Yes (High LogP) Surfactant Use Surfactants (Tween 80 / SDS) Cosolvent->Surfactant If ppt persists Complexation->Surfactant If CD fails

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on physicochemical properties.

Workflow 2: Kinetic Solubility Assay Protocol

KineticAssay Step1 1. DMSO Stock (10 mM) Step2 2. Spike into Buffer (PBS pH 7.4) Step1->Step2 2% v/v Step3 3. Shake (24h @ 25°C) Step2->Step3 Step4 4. Filter (0.45 µm PVDF) Step3->Step4 Step5 5. HPLC-UV/MS Quantification Step4->Step5

Figure 2: Standard workflow for determining kinetic solubility limits in aqueous media.

FAQ: Addressing Specific User Pain Points

Q: I tried making the HCl salt, but it turned into a gum. Why? A: The imidazo[1,5-a]pyridine-1-carbonitrile is a very weak base. The salt you formed is likely hygroscopic and unstable because the proton is loosely held. Furthermore, strong acids can hydrolyze the nitrile (-CN) to an amide (-CONH2) over time [1]. Avoid strong acid salts; stick to free base formulations with surfactants.

Q: My compound dissolves in DMSO but crashes out when I add water. Is my compound bad? A: No, this is classic "kinetic solubility" failure. The local concentration of the drug exceeds its solubility limit at the mixing interface. Solution: Switch to the "Intermediate Dilution" method described in Strategy A (DMSO -> PEG -> Buffer).

Q: Can I use this scaffold for oral dosing in mice? A: Yes, but simple suspensions will give poor bioavailability (low AUC). Use a Self-Emulsifying Drug Delivery System (SEDDS) .

  • Recipe: 10% Ethanol / 30% PEG400 / 60% Phosal 50 PG. This keeps the drug solubilized in a lipid matrix.

References
  • Joshi, A., et al. (2016).[1][2] Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Jafar, M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Inclusion Complexes. Molecules. Retrieved from [Link]

  • Bhutia, et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting cyclization failures in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5-a]Pyridine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common cyclization failures and other experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Addressing Cyclization Failures

This section focuses on specific problems you might encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in imidazo[1,5-a]pyridine synthesis are a frequent challenge and can stem from multiple factors. A systematic investigation is the most effective troubleshooting approach.[1]

  • Causality & Explanation:

    • Suboptimal Reaction Conditions: The kinetics and thermodynamics of heterocycle formation are highly sensitive to the reaction environment. Temperature, solvent polarity, and reactant concentration directly influence the reaction rate and equilibrium position.[2] For instance, some cyclizations, like those involving a Ritter-type reaction, may require high temperatures (e.g., 150 °C) and specific catalysts to proceed efficiently.[3]

    • Purity of Reagents and Solvents: Impurities in starting materials, such as the 2-(aminomethyl)pyridine or the carbonyl compound, can act as catalyst poisons or participate in competing side reactions.[1][4] Moisture is a particularly common culprit in reactions that use water-sensitive reagents or catalysts, such as Lewis acids (e.g., Bi(OTf)₃, BF₃·Et₂O).[1][3][5]

    • Unfavorable Electronic Effects: The electronic nature of your starting materials plays a critical role. The pyridine nitrogen is electron-withdrawing, which can deactivate the ring towards necessary electrophilic cyclization steps, leading to a higher activation energy for the reaction.[6] Substituents on the pyridine or other reactants can either exacerbate or mitigate this effect.[7][8]

    • Atmospheric Sensitivity: Some synthetic routes, particularly those employing organometallic catalysts like copper, can be sensitive to oxygen.[1] Unintended oxidation of the catalyst or starting materials can halt the catalytic cycle.

  • Recommended Protocol for Optimization:

    • Verify Reagent Purity: Before starting, confirm the purity of your starting materials by NMR or LC-MS. Ensure solvents are rigorously dried, especially for moisture-sensitive reactions.[1]

    • Systematic Condition Screening: Conduct small-scale trial reactions to screen key parameters without committing large amounts of material.[1] A typical screening table is shown below.

    • Temperature Adjustment: Gradually increase the reaction temperature. If the reaction is stalling, a higher temperature might be necessary to overcome the activation barrier.[2]

    • Solvent Selection: The choice of solvent can influence reaction pathways.[2] For instance, in a denitrogenative transannulation reaction, a specific mixture of dichlorobenzene and dichloroethane was found to be crucial for achieving quantitative yields.[5]

    • Inert Atmosphere: If you suspect sensitivity to air or moisture, ensure your reaction is performed under a blanket of an inert gas like nitrogen or argon.[1]

Table 1: Example of Reaction Condition Optimization for a Ritter-Type Synthesis

This table, adapted from a study on a Bi(OTf)₃/p-TsOH catalyzed system, illustrates a systematic approach to improving yield by varying acid equivalents and temperature.[3]

Entryp-TsOH·H₂O (equiv)Temperature (°C)Catalyst (Bi(OTf)₃)Yield (%)
13.0855 mol %38
23.01005 mol %~45
33.01505 mol %~50
45.01505 mol %78
57.01505 mol %49
67.51505 mol %97
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products arises from competing reaction pathways. Improving selectivity requires adjusting conditions to favor the desired pathway kinetically or thermodynamically.[2]

  • Causality & Explanation:

    • Ambident Reactivity: Starting materials can often react at multiple sites. For example, in syntheses starting from 2-aminopropanediamide for other heterocycles, the trifunctional nature of the molecule can lead to various undesired products.[2] This principle applies to many precursors used for imidazo[1,5-a]pyridines.

    • Reaction Temperature: Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes disfavor the formation of these kinetic byproducts.[2] Conversely, some side products may be thermodynamically favored, requiring different strategies.

    • Stoichiometry and Order of Addition: The relative concentration of reactants at any given time can dictate the dominant reaction. For instance, dimerization of a starting material can be minimized by slowly adding it to the reaction mixture.[6]

    • Hydrolysis/Interception of Intermediates: In some reactions, key intermediates can be intercepted by nucleophiles (like water or an alcohol solvent) before the final cyclization can occur. This was observed in a Ritter-type synthesis where a nitrilium ion intermediate was hydrolyzed to a side product instead of cyclizing.[3]

  • Recommended Troubleshooting Steps:

    • Identify the Side Product: If possible, isolate and characterize the major side product(s) by NMR and MS. Understanding its structure provides crucial clues about the competing reaction pathway.

    • Adjust Reaction Temperature: Experiment with running the reaction at a lower temperature to see if byproduct formation decreases.[2]

    • Modify Stoichiometry: Vary the ratio of your reactants. Sometimes, using a slight excess of one reagent can push the reaction towards the desired product.[2]

    • Change the Order of Addition: Instead of combining all reagents at once, try adding one reactant dropwise to the mixture. This can maintain a low concentration of the added reagent and suppress side reactions like dimerization.[6]

    • Employ a Selective Catalyst: A catalyst can lower the activation energy of a specific pathway. Many modern syntheses of imidazo[1,5-a]pyridines rely on copper or iodine catalysts to selectively mediate C-N bond formation and subsequent cyclization.[5][9]

Q3: My cyclization reaction is stalling and fails to proceed to completion. What should I do?

An incomplete reaction suggests that the conditions are not sufficient to overcome the reaction's energy barrier or that a component has been consumed or deactivated.

  • Causality & Explanation:

    • Insufficient Energy Input: The intramolecular cyclization step can have a high activation energy, particularly if it involves forming a strained ring system or overcoming electronic deactivation from the pyridine ring.[6] The reaction may simply require more thermal energy (higher temperature) or a longer reaction time.

    • Catalyst Deactivation: In catalyzed reactions, the catalyst may degrade over time or be poisoned by impurities in the starting materials or solvent.[1]

    • Reversible Reaction: The reaction may be reaching an equilibrium that lies unfavorably for the product. In such cases, one might need to remove a byproduct (e.g., water) to drive the reaction forward according to Le Châtelier's principle.

  • Recommended Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the reaction has indeed stalled and is not just slow.[2]

    • Increase Temperature/Time: The most straightforward approach is to increase the reaction temperature or allow it to run for a longer period.

    • Use a More Effective Catalyst: If a catalyst is being used, consider switching to a more active one. For example, while Brønsted acids can work, a Lewis acid or polyphosphoric acid (PPA) might be more effective at promoting difficult cyclizations.[6][10]

    • Re-evaluate Reagent Purity: As mentioned, impurities can halt a reaction. Re-purifying starting materials may be necessary.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in imidazo[1,5-a]pyridine synthesis.

G Start Problem Identified LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts IncompleteRxn Incomplete Reaction Start->IncompleteRxn CheckPurity Check Reagent & Solvent Purity LowYield->CheckPurity Impurities? OptimizeCond Optimize Conditions (Temp, Solvent, Time) LowYield->OptimizeCond Conditions? CheckAtmos Use Inert Atmosphere? LowYield->CheckAtmos Air Sensitive? AdjustTemp Adjust Temperature SideProducts->AdjustTemp ChangeStoich Modify Stoichiometry & Order of Addition SideProducts->ChangeStoich SelectCatalyst Use Selective Catalyst SideProducts->SelectCatalyst IncompleteRxn->CheckPurity IncreaseEnergy Increase Temp/Time IncompleteRxn->IncreaseEnergy CheckCatalyst Check Catalyst Activity/Loading IncompleteRxn->CheckCatalyst CheckPurity->OptimizeCond No Purify Purify/Dry Reagents CheckPurity->Purify Yes Screen Systematic Screening OptimizeCond->Screen Yes CheckAtmos->OptimizeCond No Inert Run Under N2/Ar CheckAtmos->Inert Yes AdjustTemp->Screen ChangeStoich->Screen SelectCatalyst->Screen IncreaseEnergy->Screen CheckCatalyst->Screen Solve Problem Resolved Purify->Solve Screen->Solve Inert->Solve

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Imidazo[1,5-a]pyridine-1-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] The addition of a carbonitrile group at the 1-position further enhances its utility as a versatile precursor for complex molecular architectures.[1] For researchers in drug development and materials science, the unambiguous determination of the three-dimensional structure of such compounds is not merely an academic exercise—it is a critical prerequisite for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials.

This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of small molecules, with a focus on the imidazo[1,5-a]pyridine framework. While X-ray crystallography remains the definitive method for solid-state structure determination, a comprehensive characterization relies on a suite of complementary techniques.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[1] It yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and understanding crystal packing forces.[1]

Key Crystallographic Data for an Imidazo[1,5-a]pyridine Derivative

To illustrate the richness of data obtained from a crystallographic experiment, the table below summarizes typical parameters for a substituted imidazo[1,5-a]pyridine derivative, based on published examples.[4][5]

ParameterRepresentative ValueSignificance
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupPbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)10.1, 15.2, 18.5The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
R-factor~0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Workflow: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision.

Caption: The experimental workflow for single-crystal X-ray crystallography.

Causality in the Crystallography Workflow:

  • Crystal Growth: This is often the most challenging step. The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical. The goal is to allow molecules to self-assemble into a highly ordered, single-crystal lattice, which is a prerequisite for obtaining sharp diffraction patterns.

  • Structure Solution: X-ray detectors only measure the intensity of diffracted beams, not their phase. This "phase problem" is a central challenge.[7] Computational methods, such as Direct Methods or the Patterson function, are used to generate an initial electron density map from which an atomic model can be built.

  • Structure Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities, as reflected in the R-factor.

Complementary and Alternative Techniques

While powerful, X-ray crystallography requires a single, well-ordered crystal and provides a static picture of the molecule in the solid state. Other techniques are essential for confirming the structure, assessing purity, and understanding its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the imidazo[1,5-a]pyridine scaffold, 1H and 13C NMR are indispensable.[1][9]

Key NMR Insights:

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic protons of the imidazo[1,5-a]pyridine core typically appear in distinct regions of the spectrum.[1]

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals by revealing correlations between nuclei, which helps piece together the molecular structure.

Representative NMR Data for a 3-Aryl-1-cyano-imidazo[1,5-a]pyridine Derivative [1]

Position¹H Chemical Shift (δ, ppm) (approx.)¹³C Chemical Shift (δ, ppm) (approx.)
C5~8.2 (doublet)~121.0
C6~6.7 (triplet)~119.0
C7~7.5 (triplet)~129.0
C8~7.6 (doublet)~120.0
-CN-~116.0
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[10] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.[1][10] This serves as a fundamental confirmation of the molecular identity and purity. While MS can provide structural clues through fragmentation analysis, it does not provide the detailed 3D structural information that crystallography or NMR does.[10][11]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become powerful predictive tools in chemical research.[12][13][14] They can be used to:

  • Predict Molecular Geometries: Calculate the lowest energy conformation of a molecule, which can be compared with experimental X-ray data.[15][16]

  • Simulate Spectroscopic Properties: Predict NMR chemical shifts and IR frequencies, aiding in the interpretation of experimental spectra.[15]

  • Elucidate Reaction Mechanisms: Investigate reaction pathways and transition states, providing insights that are difficult to obtain experimentally.[14]

Computational chemistry complements experimental techniques by providing a theoretical framework for rationalizing observed properties and guiding further research.[12][15]

A Holistic Approach to Structural Elucidation

In modern drug development and materials science, no single technique is used in isolation. Instead, a synergistic approach is employed to build a comprehensive and self-validating picture of a new chemical entity.

Caption: Integrated workflow for comprehensive molecular structure confirmation.

Comparison of Key Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Primary Output 3D atomic coordinates in solid stateConnectivity & 3D structure in solutionMolecular weight & elemental formulaPredicted structure & properties
Sample Requirement High-quality single crystalSoluble compound (~1-5 mg)Small amount (~µg-ng)None (in silico)
Key Strength Unambiguous 3D structure, stereochemistry, and packingInformation on solution-state conformation and dynamicsHigh sensitivity and accuracy for formula determinationPredictive power, mechanistic insight
Key Limitation Crystal growth can be a major bottleneck; static pictureCan be complex for large or highly symmetric moleculesLimited 3D structural informationRelies on approximations; requires experimental validation

Conclusion

For novel compounds based on the imidazo[1,5-a]pyridine-1-carbonitrile scaffold, a multi-technique approach is essential for unequivocal structure determination. X-ray crystallography stands as the ultimate arbiter for the solid-state structure, providing a level of detail that is unmatched by other methods.[1][8] However, its findings must be corroborated by NMR spectroscopy to confirm the structure's integrity in solution and by mass spectrometry to verify the elemental composition.[17] Finally, computational chemistry provides a theoretical foundation that links these experimental observations, enabling a deeper understanding of the molecule's properties and reactivity.[12][14] Together, these methods form a self-validating system that ensures the scientific integrity required for advancing drug discovery and materials science.

References

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Imidazo[1,5-a]pyridine-1-carbonitrile vs. indole-3-carbonitrile bioactivity comparison

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of heterocyclic scaffolds is fundamental to modern drug discovery. As a Senior Application Scientist, I frequently evaluate the strategic replacement of classical pharmacophores to overcome pharmacokinetic liabilities or to pivot target selectivity. This guide provides a rigorous, data-driven comparison between a classical scaffold—indole-3-carbonitrile —and its non-classical bioisostere, imidazo[1,5-a]pyridine-1-carbonitrile .

By dissecting their structural logic, divergent signaling pathways, and validated experimental workflows, this guide serves as a comprehensive resource for researchers optimizing lead compounds in oncology, neurodegeneration, and cardiovascular disease.

The Bioisosteric Paradigm: Structural Logic & Target Divergence

The indole ring is one of the most privileged scaffolds in medicinal chemistry, primarily because its N-H group acts as a potent hydrogen-bond donor, perfectly suited for the ATP-binding hinge region of various kinases[1]. Indole-3-carbonitrile (CAS 5457-28-3) leverages this property, alongside the electron-withdrawing cyano group, to act as a potent inhibitor of kinases like DYRK1A and TRK, as well as enzymes like IMPDH[1][2][3].

However, classical indoles often suffer from rapid phase I metabolism and poor solubility. Enter imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) . By shifting the nitrogen atom to a bridgehead position, this non-classical bioisostere eliminates the traditional N-H hydrogen bond donor[4]. This profound electronic shift alters the molecule's dipole moment, enhances its lipophilicity, and completely redirects its pharmacological targeting landscape. Instead of binding to kinase hinge regions, the imidazo[1,5-a]pyridine core excels at modulating G-protein coupled receptors (e.g., 5-HT4R partial agonism) and allosterically activating enzymes like Soluble Guanylate Cyclase (sGC)[5][6].

G Core Bicyclic Carbonitrile Scaffolds Indole Indole-3-carbonitrile (Classical H-Bond Donor) Core->Indole Imidazo Imidazo[1,5-a]pyridine-1-carbonitrile (Non-Classical Bioisostere) Core->Imidazo Bioisosteric Replacement DYRK1A DYRK1A & TRK Kinase Inhibition Indole->DYRK1A IMPDH IMPDH Enzyme Inhibition Indole->IMPDH sGC sGC Enzyme Activation Imidazo->sGC HT4 5-HT4R Receptor Agonism Imidazo->HT4

Logical relationship mapping of scaffold bioisosterism to target divergence.

Divergent Signaling Pathways

The biological utility of these two carbonitriles is best understood through the distinct intracellular pathways they modulate.

  • Indole-3-carbonitrile in Oncology & Neurobiology: Derivatives like compound C11 target Tropomyosin receptor kinase (TRK) fusions, arresting the cell cycle and triggering apoptosis in cancer models[2]. In neurobiology, fragment-based drug design has utilized the indole-3-carbonitrile core to inhibit DYRK1A, a kinase implicated in Down syndrome and the hyperphosphorylation of Tau proteins in Alzheimer's disease[1].

  • Imidazo[1,5-a]pyridine-1-carbonitrile in Cognition & Vasodilation: This scaffold is heavily utilized to design 5-HT4 receptor partial agonists. By replacing the benzimidazolone core with imidazo[1,5-a]pyridine, researchers achieve high brain penetrance to stimulate acetylcholine release, offering symptomatic relief in Alzheimer's disease[6]. Furthermore, its derivatives act as sGC activators, driving cGMP production for cardiovascular indications[5].

Pathways Indole Indole-3-carbonitrile (Kinase Inhibitor) TRK NTRK / TRK Receptor Indole->TRK ATP-competitive inhibition DYRK1A DYRK1A Kinase Indole->DYRK1A Hinge-binding Imidazo Imidazo[1,5-a]pyridine-1-carbonitrile (GPCR/Enzyme Modulator) HT4R 5-HT4 Receptor Imidazo->HT4R Partial Agonism Apoptosis Apoptosis & Cell Cycle Arrest (Oncology) TRK->Apoptosis Pathway Blockade Tau Reduced Tau Phosphorylation (Neuroprotection) DYRK1A->Tau Downregulation Cognition Acetylcholine Release (Cognitive Enhancement) HT4R->Cognition cAMP/PKA Activation

Divergent intracellular signaling pathways modulated by the two carbonitrile scaffolds.

Quantitative Data Comparison

To facilitate objective lead selection, the following table summarizes the physicochemical and bioactivity metrics of both scaffolds.

Property / MetricImidazo[1,5-a]pyridine-1-carbonitrileIndole-3-carbonitrile
CAS Number 119448-88-3[5]5457-28-3[3]
Primary Targets sGC (Activator), 5-HT4R (Agonist)[5][6]DYRK1A, TRK, IMPDH (Inhibitors)[1][2][3]
Key Disease Areas Alzheimer's, Cardiovascular, Cancer[5][6]Down Syndrome, Alzheimer's, Cancer[1][2]
Electronic Profile Nitrogen-bridged, highly fluorescent (AIE)[5]Electron-rich aromatic, non-fluorescent baseline[3]
Metabolic Stability High brain permeability, ideal phase I stability[4]Variable; optimized derivatives (e.g., C11) show

> 480 min (plasma)[2]
Bioisosteric Role Non-classical isostere for indole/benzimidazole[4][6]Classical foundational scaffold[3]

Experimental Methodologies & Self-Validating Protocols

A robust drug discovery program relies on self-validating experimental systems. Below are the standard operating procedures for synthesizing the scaffolds and evaluating their bioactivity, complete with the causality behind critical experimental choices.

Protocol A: Synthesis of 3-Cyanoindole via Direct Cyanation

Causality: Traditional cyanation requires multi-step pre-halogenation. The choice of Copper(I) iodide (CuI) as a catalyst allows for direct cross-dehydrogenative coupling. CuI specifically activates the nitrile source (benzyl cyanide), facilitating nucleophilic attack at the inherently electron-rich C3 position of the indole ring[3].

Step-by-Step Workflow:

  • Reaction Setup: In a dry reaction vessel, combine indole, benzyl cyanide, and CuI in a strict 1:1.5:1.5 molar ratio[3].

  • Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) until all reactants are fully dissolved. DMSO is chosen for its ability to stabilize the copper intermediate[3].

  • Thermal Activation: Heat the mixture in an oil bath at 110–120 °C with continuous magnetic stirring for 30–34 hours[3].

  • Quenching & Extraction: Cool to room temperature, quench with deionized water, and extract the organic layer using dichloromethane (DCM).

  • Self-Validation (QC): Purify via silica gel column chromatography. Validate purity using HPLC (must be >98%). Confirm regioselectivity via

    
    H-NMR (look for the disappearance of the C3-H proton and the retention of the C2-H singlet at ~8.0 ppm).
    
Protocol B: In Vitro DYRK1A Kinase Inhibition Assay

Causality: To ensure the assay accurately reflects competitive inhibition, the ATP concentration must be strictly calibrated to the apparent Michaelis constant (


) of the DYRK1A enzyme. Excess ATP will artificially inflate the 

values by outcompeting the indole-3-carbonitrile derivatives at the hinge region[1].

Step-by-Step Workflow:

  • Preparation: Prepare a serial dilution of the indole-3-carbonitrile derivative (0.1 nM to 10 µM) in assay buffer containing 1% DMSO[1].

  • Incubation: Incubate recombinant human DYRK1A protein with the substrate peptide and the inhibitor for 15 minutes at room temperature to allow for binding equilibrium[1].

  • Initiation: Add ATP (at exactly its

    
     concentration) to initiate the phosphorylation reaction.
    
  • Detection & Validation: Measure residual kinase activity using a FRET-based or radiometric readout. Calculate the

    
     using a 4-parameter logistic regression model. A known DYRK1A inhibitor (e.g., INDY or harmine) must be run in parallel as a positive control to validate assay sensitivity[1][7].
    

Workflow Synth Chemical Synthesis (Cyanation/Cyclization) QC Analytical QC (NMR, HPLC >98%) Synth->QC Isolation InVitro In Vitro Assays (Kinase/Receptor) QC->InVitro Validation Cell Cellular Phenotypic Screening InVitro->Cell Hit Selection PK ADME & PK (Microsomal Stability) Cell->PK Lead Optimization

Self-validating experimental workflow for carbonitrile derivative screening.

References

  • Benchchem. "Imidazo[1,5-a]pyridine-1-carbonitrile | CAS 119448-88-3". Available at: 5

  • NIH PMC. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design". Available at: 1

  • NIH PMC. "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications". Available at: 4

  • ResearchGate. "Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease". Available at: 6

  • PubMed. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors". Available at: 2

  • Benchchem. "An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3)". Available at:3

Sources

A Comparative Guide to Validating the Purity of Imidazo[1,5-a]pyridine-1-carbonitrile via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of compound purity is a cornerstone of scientific rigor and regulatory compliance. Imidazo[1,5-a]pyridine-1-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science, is no exception. Its versatile applications demand a robust and reliable analytical methodology to ensure the integrity of experimental data and the safety of potential therapeutic agents. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of imidazo[1,5-a]pyridine-1-carbonitrile, alongside a critical evaluation of alternative analytical techniques. As Senior Application Scientists, we present not just a protocol, but a comprehensive framework for making informed decisions in your analytical workflow, grounded in established scientific principles and field-proven insights.

The Critical Role of Purity in Drug Discovery

The imidazo[1,5-a]pyridine core is a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] The presence of impurities, even in trace amounts, can have profound and often unpredictable consequences, ranging from altered pharmacological profiles to outright toxicity. Therefore, the ability to accurately and precisely determine the purity of imidazo[1,5-a]pyridine-1-carbonitrile is not merely a quality control measure; it is a fundamental prerequisite for advancing a compound through the drug discovery pipeline.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for the purity determination of a vast array of organic molecules, including nitrogen-containing heterocycles.[2] Its widespread adoption is a testament to its versatility, robustness, and high resolving power. The separation mechanism in RP-HPLC is predicated on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. More hydrophobic compounds exhibit stronger interactions with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.

Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method is a systematic process, with each parameter carefully selected to achieve optimal separation and detection. For imidazo[1,5-a]pyridine-1-carbonitrile, the following considerations are paramount:

  • Column Chemistry: A C18 stationary phase is the logical starting point due to the moderate polarity of the imidazo[1,5-a]pyridine core. The cyano group adds a degree of polarity, making a well-end-capped C18 column a suitable choice to achieve a balance of retention and peak shape.

  • Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is the standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. The inclusion of a small percentage of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial.[2] For nitrogen-containing heterocycles, which can possess basic character, an acidic mobile phase protonates the basic sites, leading to improved peak symmetry and reproducibility by minimizing undesirable interactions with residual silanols on the stationary phase.

  • Detection Wavelength: The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and exhibit strong UV absorbance due to π-π* transitions within the aromatic system.[1] The UV-Vis absorption spectrum of related imidazo[1,5-a]pyridine compounds typically displays multiple absorption bands, with significant absorbance often observed in the 320-380 nm range. A wavelength of approximately 254 nm is also a common choice for aromatic compounds, providing a good general-purpose detection wavelength. For optimal sensitivity for imidazo[1,5-a]pyridine-1-carbonitrile, it is recommended to determine the wavelength of maximum absorbance (λmax) experimentally by running a UV scan of a standard solution.

Experimental Protocol: A Validated HPLC Method for Imidazo[1,5-a]pyridine-1-carbonitrile Purity

This protocol outlines a robust and self-validating HPLC method for the routine purity analysis of imidazo[1,5-a]pyridine-1-carbonitrile.

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined experimentally)
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
Sample Preparation
  • Accurately weigh approximately 1 mg of the imidazo[1,5-a]pyridine-1-carbonitrile sample.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate HPLC_vs_UHPLC cluster_hplc HPLC cluster_uhplc UHPLC PurityValidation Purity Validation of Imidazo[1,5-a]pyridine-1-carbonitrile HPLC_Node Robust & Reliable PurityValidation->HPLC_Node Standard Approach UHPLC_Node High-Throughput & High Resolution PurityValidation->UHPLC_Node Advanced Approach HPLC_Res Good Resolution HPLC_Node->HPLC_Res HPLC_Time Longer Runtimes HPLC_Node->HPLC_Time UHPLC_Res Superior Resolution UHPLC_Node->UHPLC_Res UHPLC_Time Faster Runtimes UHPLC_Node->UHPLC_Time UHPLC_Sens Higher Sensitivity UHPLC_Node->UHPLC_Sens

Sources

Spectroscopic Comparison of Imidazo[1,5-a]pyridine-1-carbonitrile and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,5-a]pyridine scaffold is a privileged, 10-π electron nitrogen-bridged bicyclic system that bridges the gap between medicinal chemistry and advanced optoelectronics . The introduction of an electron-withdrawing carbonitrile (cyano) group fundamentally alters the electronic landscape of this core. However, the exact positioning of this moiety—and the specific isomeric framework of the core itself—dictates the resulting photophysical and spectroscopic properties.

This guide provides an objective, data-driven comparison of imidazo[1,5-a]pyridine-1-carbonitrile , its regioisomer imidazo[1,5-a]pyridine-3-carbonitrile , and its structural isomer imidazo[1,2-a]pyridine-3-carbonitrile .

Structural & Electronic Causality

To understand the spectroscopic divergence among these isomers, we must analyze the causality behind their electronic transitions.

  • Structural Isomerism (Imidazo[1,5-a] vs. Imidazo[1,2-a]): The nitrogen position dictates the donor strength of the core. Imidazo[1,5-a]pyridine acts as a strong electron donor, displaying cyanine-like characteristics with intense absorption and high fluorescence quantum yields. In contrast, the imidazo[1,2-a]pyridine isomer exhibits a purely dipolar nature, resulting in broader absorption bands, weaker solution-state fluorescence, and pronounced solvatochromism .

G Core Imidazopyridine Core (10-π Electron Donor) Iso15 Imidazo[1,5-a]pyridine (Strong Donor, Cyanine-like) Core->Iso15 Isomerization Iso12 Imidazo[1,2-a]pyridine (Weak Donor, Dipolar) Core->Iso12 Isomerization C1_CN 1-Carbonitrile (HOMO Stabilization, Red-Shifted Emission) Iso15->C1_CN Cyano at C1 C3_CN 3-Carbonitrile (Altered Conjugation, Tuned Quantum Yield) Iso15->C3_CN Cyano at C3 LowQY Solid-State Emitters Iso12->LowQY Weak Φf (Solution), Strong Solvatochromism HighQY Optoelectronic Applications (OLEDs, Bio-imaging) C1_CN->HighQY High Φf, Large Stokes Shift ModQY Fluorescent Probes C3_CN->ModQY Modulated Φf

Caption: Logical relationship of isomer structure and cyano position on photophysical properties.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the definitive tool for assigning the regiochemistry of the cyano group. The electron-withdrawing nature of the nitrile group heavily deshields the adjacent protons and carbons .

Isomer¹H NMR Characteristic Shifts (δ, ppm)¹³C NMR Characteristic Shifts (δ, ppm)Diagnostic Feature
Imidazo[1,5-a]pyridine-1-carbonitrile C3-H: ~8.10 - 8.30 (s)C1: ~117.0, -C≡N: ~115.5Strong deshielding of the C8 proton due to proximity to the C1-cyano group.
Imidazo[1,5-a]pyridine-3-carbonitrile C1-H: ~7.60 - 7.80 (s)C3: ~120.5, -C≡N: ~114.0Absence of the C3 proton singlet; C1 proton resonates further upfield than C3-H in the 1-isomer.
Imidazo[1,2-a]pyridine-3-carbonitrile C2-H: ~8.40 (s)C3: ~118.0, -C≡N: ~113.5Distinct coupling pattern of the pyridine ring protons due to the altered bridgehead nitrogen position.
UV-Vis and Fluorescence Photophysics

The photophysical behavior of these isomers dictates their application. Imidazo[1,5-a]pyridines are inherently highly fluorescent, but the position of the cyano group and the isomeric core structure drastically shift the emission maxima and efficiency .

Compound Class (Representative Derivatives)Absorbance λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
1-Cyano-imidazo[1,5-a]pyridines 340 - 360450 - 480 (Blue-Green)~6,500 - 7,5000.35 - 0.50
3-Cyano-imidazo[1,5-a]pyridines 330 - 350430 - 460 (Deep Blue)~6,000 - 7,0000.20 - 0.40
3-Cyano-imidazo[1,2-a]pyridines 360 - 390 (Broad)500 - 550 (Solvent dependent)> 8,000< 0.05 (in solution)

Data summarized from generalized structure-property relationships in DCM/PBS solvents.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize internal validation steps to confirm structural identity and quantify photophysical performance.

Protocol A: Structural Elucidation via 2D NMR

Relying solely on 1D ¹H NMR can lead to misassignment of regioisomers. A self-validating NMR protocol must include heteronuclear correlation.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solvent is anhydrous to prevent exchangeable proton interference .

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Validation checkpoint: Verify the integration of the imidazole ring proton (1H) against the pyridine ring protons (4H).

  • 2D HMQC/HSQC: Run a Heteronuclear Multiple Quantum Coherence experiment.

  • Causality & Assignment: Use the HMQC data to map the isolated singlet proton to its directly attached carbon. If the carbon shift is ~120 ppm, the proton is at C3 (indicating a 1-carbonitrile isomer). If the carbon shift is ~117 ppm, the proton is at C1 (indicating a 3-carbonitrile isomer).

Protocol B: Absolute Quantum Yield Determination

Relative quantum yield measurements (using standards like quinine sulfate) are prone to refractive index errors. Absolute measurement via an integrating sphere is the authoritative standard.

  • Solution Preparation: Prepare a 10 μM solution of the carbonitrile isomer in spectroscopic grade dichloromethane (DCM). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches fluorescence.

  • Absorption Profiling: Record the UV-Vis spectrum from 250 nm to 600 nm. Validation checkpoint: Ensure the optical density (OD) at the excitation wavelength is below 0.1 to prevent inner-filter effects.

  • Integrating Sphere Measurement: Place the cuvette in a spectrofluorometer equipped with an integrating sphere (e.g., Quanta-φ).

  • Excitation & Capture: Excite the sample at its λ_max. The software calculates the absolute quantum yield (Φ_f) by taking the ratio of photons emitted to photons absorbed, factoring out the scattering profile of the blank solvent.

Workflow Sample Isomer Sample (1-CN vs 3-CN) NMR NMR Spectroscopy (1H, 13C, 2D HMQC) Sample->NMR Structural Elucidation UVVis UV-Vis Absorption (Solvatochromism Check) Sample->UVVis Ground State Transitions Fluor Fluorescence Spectroscopy (Emission, Stokes Shift) UVVis->Fluor Excitation λ Determination QY Quantum Yield (Φ) Integrating Sphere Fluor->QY Absolute Efficiency

Caption: Self-validating experimental workflow for the spectroscopic characterization of isomers.

References

  • MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family". Molecules. URL: [Link]

  • R Discovery / CCS Chem. "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes". Chinese Chemical Society. URL: [Link]

  • AperTO - Università di Torino. "New substituted imidazo[1,5-a]pyridines and imidazo[5,1-a]isoquinolines...". Archivio Istituzionale Open Access. URL: [Link]

  • NIH PubMed Central. "Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation". National Institutes of Health. URL:[Link]

Benchmarking synthetic routes for imidazo[1,5-a]pyridine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for Imidazo[1,5-a]pyridine-1-carbonitrile: A Comprehensive Guide

Executive Summary

Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) is a highly privileged, nitrogen-bridged heterocyclic scaffold. The electron-withdrawing cyano group at the C1 position significantly enhances its utility, making it a critical precursor for pharmaceuticals (e.g., soluble guanylate cyclase activators, fungicidal agents) and advanced materials (e.g., OLEDs, aggregation-induced emission sensors)[1],[2].

As a Senior Application Scientist, I have evaluated the evolution of synthetic methodologies for this core. Historically, chemists relied on harsh cyclocondensation reactions or toxic transition-metal-catalyzed cyanations[1],[3]. Today, the paradigm has shifted toward metal-free oxidative condensations and state-of-the-art electrochemical multicomponent annulations[4],[5]. This guide objectively benchmarks these routes, providing the mechanistic causality and validated protocols necessary for seamless laboratory implementation.

Visualizing the Synthetic Landscape

Workflow Target Imidazo[1,5-a]pyridine -1-carbonitrile R1 Route A: Pd-Catalyzed Cyanation R1->Target Zn(CN)₂, Pd Catalyst R2 Route B: Metal-Free Oxidation R2->Target NH₄OAc, PhI(OAc)₂ R3 Route C: Electrochemical Annulation R3->Target NH₄SCN, -e⁻

Fig 1: High-level comparison of the three primary synthetic routes to the 1-carbonitrile scaffold.

Route Analysis & Mechanistic Causality

Route A: Classical Palladium-Catalyzed Cyanation

The traditional approach involves the cyanation of a pre-formed 1-bromo or 1-iodo-imidazo[1,5-a]pyridine. This is typically achieved using Zinc Cyanide (


) in the presence of 

and DPPF (1,1'-Bis(diphenylphosphino)ferrocene)[3].
  • The Causality of Reagent Selection: The cyanation of electron-rich imidazopyridines is notoriously prone to catalyst deactivation. DPPF is selected because its large bite angle stabilizes the palladium intermediate during the challenging reductive elimination step, preventing the precipitation of palladium black[3].

  • Drawbacks: High toxicity of

    
     and the requirement for rigorous metal scavenging post-reaction limit its appeal for pharmaceutical scale-up.
    
Route B: Metal-Free Oxidative Condensation

A modern, highly efficient route converts imidazo[1,5-a]pyridine-1-carbaldehyde directly to the carbonitrile using Ammonium Acetate (


) and Bis-acetoxyiodobenzene (BAIB / 

)[4].
  • The Causality of Reagent Selection:

    
     acts as a mild, non-toxic nitrogen source, forming a transient imine/hydrazone-like intermediate. BAIB, a hypervalent iodine reagent, is chosen because it facilitates a rapid, two-electron oxidation sequence without the need for transition metals or harsh oxidants like TEMPO[4].
    
Route C: Electrochemical Multicomponent Annulation (State-of-the-Art)

The most advanced methodology bypasses pre-functionalized imidazopyridines entirely. It utilizes an undivided electrochemical cell to couple pyridine-2-carbaldehydes, amines (or


-amino esters), and Ammonium Thiocyanate (

)[5],[2].
  • The Causality of Reagent Selection:

    
     is a bench-stable, low-toxicity salt. Under constant current (galvanostatic) conditions, the thiocyanate anion undergoes anodic oxidation to generate the active cyanating species 
    
    
    
    in situ. This species immediately attacks the transient imine formed by the aldehyde and amine. A subsequent Shono-type anodic oxidation drives a 5-endo-trig cyclization to form the final aromatic core[5].

Mechanism N1 Pyridine-2-carbaldehyde + Amine N2 Imine Intermediate N1->N2 Condensation N6 α-Amino Nitrile N2->N6 Nucleophilic Addition N3 NH₄SCN (Thiocyanate) N4 Anodic Oxidation (-e⁻) N3->N4 Electrolysis N5 Active [CN] Species N4->N5 SCN⁻ → CN⁻ N5->N6 N7 Shono-type Oxidation & 5-endo-trig Cyclization N6->N7 -e⁻ / -H⁺ N8 Imidazo[1,5-a]pyridine -1-carbonitrile N7->N8 Aromatization

Fig 2: Mechanistic pathway of the state-of-the-art electrochemical multicomponent annulation.

Quantitative Benchmarking Data

The following table synthesizes the operational metrics of the three routes to guide your synthetic planning:

ParameterRoute A: Pd-Catalyzed CyanationRoute B: Metal-Free OxidationRoute C: Electrochemical Annulation
Primary Precursors 1-Halo-imidazo[1,5-a]pyridineImidazo[1,5-a]pyridine-1-carbaldehydePyridine-2-carbaldehyde + Amine
Cyanide/Nitrogen Source

(Highly Toxic)

(In situ N-incorporation)

(Low Toxicity)
Catalyst / Oxidant

/ DPPF

(BAIB)
Anodic Oxidation (

)
Typical Yield Range 70% - 85%80% - 95%65% - 80%
Reaction Time 12 - 18 hours1 - 4 hours4 - 8 hours
Scalability Moderate (Requires metal scavenging)High (Simple aqueous workup)High (Adaptable to flow-cells)
Green Chemistry Profile LowModerateHigh

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Metal-Free Oxidative Condensation (Route B)

Adapted from the optimized conditions for heteroaryl carbaldehydes[4].

  • Preparation: To a 4 mL reaction vial equipped with a magnetic stirring bar, add imidazo[1,5-a]pyridine-1-carbaldehyde (0.538 mmol).

  • Reagent Addition: Sequentially add

    
     (1.05 equiv) and 
    
    
    
    (1.05 equiv).
  • Solvent Integration: Suspend the mixture in 1,2-dichloroethane (1,2-DCE) to achieve a 0.3 M concentration. Causality: 1,2-DCE is selected because it effectively solubilizes the hypervalent iodine reagent without participating in competing oxidation side-reactions.

  • Execution: Seal the vial and stir at 40 °C for 1 hour.

  • Self-Validation Check: Monitor the reaction via TLC (UV active). The complete disappearance of the distinct aldehyde spot and a visible color change in the solution validate the completion of the condensation-oxidation sequence.

  • Workup: Quench with water, extract with dichloromethane, dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Electrochemical Multicomponent Annulation (Route C)

Adapted from the electrochemically mediated cyanation/annulation process[5],[2].

  • Cell Setup: Utilize an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode. Causality: An undivided cell is mandatory here because the anodic generation of

    
     and the imine formation must happen concurrently in the same micro-environment.
    
  • Reaction Mixture: Dissolve pyridine-2-carbaldehyde (1.0 mmol), the chosen amine/

    
    -amino ester (1.0 mmol), and 
    
    
    
    (2.0 mmol) in a suitable solvent mixture (e.g., DMSO/MeOH). Add a supporting electrolyte (e.g.,
    
    
    , 0.1 M).
  • Electrolysis: Apply a constant current (galvanostatic conditions, typically 10-15 mA) at ambient temperature.

  • Self-Validation Check: Employ Cyclic Voltammetry (CV) to monitor the reaction. The emergence of an oxidation peak corresponding to the imine intermediate, followed by its gradual dampening as the Shono-type cyclization proceeds, provides real-time mechanistic validation[5].

  • Workup: Upon passage of the required charge (typically 4-6 F/mol), remove the solvent under reduced pressure, dilute with brine, extract with EtOAc, and purify via column chromatography.

References

  • Benchchem. Imidazo[1,5-a]pyridine-1-carbonitrile|CAS 119448-88-3.[1] URL:

  • Google Patents. US9365574B2 - Soluble guanylate cyclase activators.[3] URL:

  • OSTI.GOV. Metal-Free, Oxidative Condensation of Heteroaryl- and Aryl Carbaldehydes towards Functionalized Carbonitriles.[4] URL:

  • PubMed / Wiley-VCH. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source.[5] URL:

  • RSC Publishing. ORGANIC CHEMISTRY - Electrochemical generation of a cyanating reagent from SCN anions.[2] URL:

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Imidazo[1,5-a]pyridine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Imidazo[1,5-a]pyridine-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.